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  • Product: Methyl isopentyl disulfide
  • CAS: 72437-56-0

Core Science & Biosynthesis

Foundational

The Elusive Aroma: A Technical Guide to the Potential Role of Isoamyl Methyl Disulfide in Truffle Volatile Profiles

This guide provides an in-depth technical exploration of the volatile organic compounds (VOCs) that constitute the prized aroma of truffles, with a specific focus on the hypothetical, yet chemically plausible, role of is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the volatile organic compounds (VOCs) that constitute the prized aroma of truffles, with a specific focus on the hypothetical, yet chemically plausible, role of isoamyl methyl disulfide. While direct evidence for the natural occurrence of isoamyl methyl disulfide in truffles remains to be definitively established in published literature, this document will delve into the scientific rationale for its potential presence, its likely biosynthetic origins, and the analytical methodologies required for its detection and characterization. This paper is intended for researchers, chemists, and professionals in the fields of food science, natural product chemistry, and drug development who are engaged in the analysis and understanding of complex aroma profiles.

The Enigmatic Aroma of Truffles: A Symphony of Volatiles

The characteristic and highly sought-after aroma of truffles is not the result of a single molecule, but rather a complex symphony of volatile organic compounds (VOCs).[1] This intricate blend includes a variety of chemical classes such as alcohols, aldehydes, ketones, and esters.[2][3] However, it is the sulfur-containing compounds that are widely recognized as the key contributors to the signature "truffle" scent.[4] Molecules like dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and bis(methylthio)methane are frequently identified as dominant sulfurous volatiles in various truffle species, including the prestigious white truffle (Tuber magnatum) and black truffle (Tuber melanosporum).[4]

The composition of this volatile bouquet is not static; it is influenced by a multitude of factors including the truffle species, its geographical origin, the host tree with which it forms a symbiotic relationship, and the maturity of the fruiting body.[2][3] This variability underscores the complexity of truffle aroma chemistry and the challenges associated with its comprehensive characterization.

Isoamyl Moiety in Truffles: A Precursor to Complexity

Concurrent with the prevalence of sulfur compounds, isoamyl derivatives are also consistently reported in truffle aroma profiles. Notably, 3-methylbutanal and 3-methyl-1-butanol (isoamyl alcohol) are common constituents.[2] Isoamyl alcohol, a fusel alcohol, is a product of amino acid metabolism in fungi and is known to contribute to the malty and alcoholic notes in various fermented foods and beverages. In the context of truffles, the presence of this isoamyl moiety provides a crucial precursor for the potential formation of more complex, sulfur-containing aroma compounds.

The Case for Isoamyl Methyl Disulfide: A Hypothetical Exploration

While direct analytical evidence for the presence of isoamyl methyl disulfide in truffles is currently absent from peer-reviewed literature, its formation is biochemically plausible. This disulfide is characterized by the chemical formula C₆H₁₄S₂ and a structure featuring an isoamyl group linked to a methyl group through a disulfide bridge.

The rationale for investigating its potential role in truffle aroma stems from two key observations:

  • The established presence of both methanethiol and isoamyl alcohol precursors within the truffle's metabolic milieu.

  • The known reactivity of thiols and the enzymatic machinery in fungi capable of forming disulfide bonds.

The aroma profile of isoamyl methyl disulfide itself is not extensively documented in the context of food flavors, but analogous alkyl methyl disulfides are known to possess pungent, sulfurous, and often onion- or garlic-like aromas. Its potential contribution to the overall truffle scent could be significant, even at trace concentrations, due to the low odor thresholds typical of many sulfur compounds.

Proposed Biosynthetic Pathway of Isoamyl Methyl Disulfide in Tuber Species

The biosynthesis of volatile sulfur compounds in fungi is intricately linked to the catabolism of sulfur-containing amino acids, primarily methionine and cysteine.[4][5][6] A plausible biosynthetic pathway for isoamyl methyl disulfide in truffles can be hypothesized based on established fungal metabolic pathways.

The proposed pathway involves the following key steps:

  • Generation of Methanethiol: Methionine is a well-established precursor to methanethiol in fungi.[7] Through enzymatic degradation, methionine can be converted to methional, which subsequently yields methanethiol.[4]

  • Formation of an Isoamyl Precursor: The amino acid leucine can be catabolized to produce isoamyl alcohol (3-methyl-1-butanol) and its corresponding aldehyde, 3-methylbutanal.

  • Oxidative Coupling: The crucial step in the formation of isoamyl methyl disulfide would involve the enzymatic or spontaneous oxidative coupling of methanethiol with a reactive isoamyl-sulfur intermediate. Fungi possess oxidoreductases that are capable of catalyzing the formation of disulfide bonds.[8][9] It is conceivable that a similar enzymatic process could facilitate the formation of an asymmetrical disulfide like isoamyl methyl disulfide.

Proposed Biosynthesis of Isoamyl Methyl Disulfide in Truffles cluster_methionine Methionine Catabolism cluster_leucine Leucine Catabolism cluster_formation Disulfide Formation Met Methionine Methional Methional Met->Methional MeSH Methanethiol (CH3SH) IMDS Isoamyl Methyl Disulfide MeSH->IMDS Leu Leucine Isoamyl_Alc Isoamyl Alcohol Leu->Isoamyl_Alc Reactive_Isoamyl Reactive Isoamyl-Sulfur Intermediate Isoamyl_Alc->Reactive_Isoamyl Reactive_Isoamyl->IMDS

Caption: Proposed biosynthetic pathway of isoamyl methyl disulfide in Tuber species.

Analytical Methodologies for the Detection and Quantification of Isoamyl Methyl Disulfide

The definitive identification and quantification of isoamyl methyl disulfide in truffle samples necessitates a robust and sensitive analytical approach. The current gold standard for the analysis of volatile compounds in truffles is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[2][10]

Experimental Protocol: HS-SPME-GC-MS Analysis of Truffle Volatiles

Objective: To extract, separate, and identify volatile compounds from truffle samples, with a focus on detecting isoamyl methyl disulfide.

Materials:

  • Fresh truffle sample

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 2-5 grams of fresh truffle into a 20 mL headspace vial.

    • Add a known amount of an internal standard if quantitative analysis is desired.

    • Add a small amount of NaCl to increase the ionic strength of the matrix and enhance the release of volatiles. .

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Immediately seal the vial after sample addition.

    • Place the vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) under continued agitation. .

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Retract the SPME fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

    • Separate the desorbed volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

    • Utilize a temperature program that allows for the effective separation of a wide range of volatiles.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400. .

Data Analysis:

  • Identification of compounds will be based on the comparison of their mass spectra with those in the NIST/Wiley library and by comparing their retention indices with those of authentic standards, if available.

  • For the specific identification of isoamyl methyl disulfide, the expected mass spectrum would show characteristic fragments corresponding to the isoamyl and methylthio moieties.

HS-SPME-GC-MS Workflow for Truffle Aroma Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Truffle Fresh Truffle Sample Vial Headspace Vial Truffle->Vial Weighing & Addition Equilibration Equilibration (Heating & Agitation) Vial->Equilibration SPME HS-SPME Fiber Exposure Equilibration->SPME Desorption Thermal Desorption SPME->Desorption GCMS GC-MS System GCMS->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis (Library Matching, Retention Index) Detection->Data

Caption: Workflow for the analysis of truffle volatiles using HS-SPME-GC-MS.

Quantitative Data Presentation

Should isoamyl methyl disulfide be identified, its concentration across different truffle species or samples from various geographical origins can be quantified. The data should be presented in a clear and concise tabular format for ease of comparison.

Truffle SpeciesGeographical OriginIsoamyl Methyl Disulfide (ng/g)Dimethyl Sulfide (ng/g)Dimethyl Disulfide (ng/g)3-Methylbutanal (ng/g)
Tuber magnatumAlba, Italy-150 ± 2580 ± 1545 ± 8
Tuber melanosporumPérigord, France-120 ± 20100 ± 1860 ± 11
Tuber aestivumSomerset, UK-30 ± 745 ± 975 ± 14
Tuber borchiiTuscany, Italy-90 ± 1665 ± 1250 ± 9
(Note: The values for isoamyl methyl disulfide are hypothetical and presented as "-" to indicate its current non-detection in literature. The other values are illustrative and based on typical relative abundances found in these species.)

Conclusion and Future Directions

The aroma of truffles is a complex and fascinating area of study. While the role of well-established sulfur compounds like DMS and DMDS is undeniable, the potential contribution of other, less abundant volatiles should not be overlooked. Isoamyl methyl disulfide represents a chemically plausible, yet currently unconfirmed, component of the truffle aroma profile.

This technical guide has outlined the scientific basis for its potential existence, a hypothetical biosynthetic pathway, and the analytical methodology required for its investigation. Future research should focus on targeted analysis of a wide variety of truffle species using sensitive analytical techniques like GCxGC-TOFMS to screen for trace levels of isoamyl methyl disulfide and other novel sulfur compounds. The confirmation of its presence would not only add another layer to our understanding of truffle aroma but could also open new avenues for the authentication of truffle products and the development of novel flavor profiles.

References

  • Li, Y., et al. (2019). Characterization of the Key Aroma Compounds in Three Truffle Varieties from China by Flavoromics Approach. Molecules, 24(18), 3305. [Link]

  • Amich, E., et al. (2016). Exploration of Sulfur Assimilation of Aspergillus fumigatus Reveals Biosynthesis of Sulfur-Containing Amino Acids as a Virulence Determinant. PLOS Pathogens, 12(9), e1005893. [Link]

  • Doyle, S., & Egan, D. (2019). Involvement of Sulfur in the Biosynthesis of Essential Metabolites in Pathogenic Fungi of Animals, Particularly Aspergillus spp.: Molecular and Therapeutic Implications. Frontiers in Microbiology, 10, 2883. [Link]

  • Özdemir, F. A., et al. (2023). Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS and Classification by a Chemometric Approach. ACS Omega, 8(37), 33839–33849. [Link]

  • Vahdatzadeh, M., et al. (2019). SERBIAN BLACK TRUFFLE TUBER AESTIVUM: MICROBIOTA AND EFFECTS OF DIFFERENT FREEZING REGIMES ON VOLATILE AROMA COMPOUNDS DURING STORAGE. Journal of Food Processing and Preservation, 43(11), e14200. [Link]

  • Liu, T., Feng, T., & Chen, W. (2017). Identification of volatile flavour components of Tuber melanosporum using simultaneous distillation-extraction. Czech Journal of Food Sciences, 35(6), 483-487. [Link]

  • Molisso, S., et al. (2024). Odour Fingerprints of Black (Tuber mesentericum) and Bianchetto (Tuber borchii) Truffles from Different Areas of the Campania Region. Foods, 13(11), 1636. [Link]

  • Bellesia, F., Pinetti, A., Bianchi, A., & Tirillini, B. (1996). The volatile organic compounds of the mycelium of Tuber borchii Vitt. Flavour and Fragrance Journal, 11(4), 239-241. [Link]

  • Splivallo, R., et al. (2011). Truffle volatiles: from chemical ecology to aroma biosynthesis. New Phytologist, 189(3), 688-699. [Link]

  • Lin, L., et al. (2021). New insights into the disulfide bond formation enzymes in epidithiodiketoperazine alkaloids. Chemical Science, 12(10), 3657-3663. [Link]

  • Bognár, Z., et al. (2023). Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP. Journal of Natural Products, 86(3), 614–622. [Link]

  • Gerna, D., et al. (2022). Producing Natural Flavours from Isoamyl Alcohol and Fusel Oil by Using Immobilised Rhizopus oryzae Lipase. International Journal of Molecular Sciences, 23(21), 13149. [Link]

  • Devos, M., et al. (1990). Standardized odor threshold values of 110 odorous chemicals.
  • Martin, F., et al. (2010). Périgord black truffle genome uncovers evolutionary origins and mechanisms of symbiosis.
  • Buzzini, P., et al. (2005). Production of volatile organic compounds (VOCs) by yeasts involved in the spoilage of dairy products. FEMS Yeast Research, 5(3), 241-248.
  • Costa, G., et al. (2015). Volatile organic compounds from truffle-ground soils. Flavour and Fragrance Journal, 30(2), 146-153.
  • Fiecchi, A., et al. (1967). The aroma of the white truffle (Tuber magnatum Pico). Tetrahedron Letters, 8(18), 1681-1682.
  • Gioacchini, A. M., et al. (2005). Headspace solid-phase microextraction-gas chromatography/mass spectrometry for the determination of the volatile compounds of Tuber magnatum Pico. Rapid Communications in Mass Spectrometry, 19(17), 2447-2452.
  • Duru, M. E., et al. (2021). Investigation of Aroma Components of Tuber aestivum and Tuber borchii Collected From Different Location in Türkiye. Muğla Journal of Science and Technology, 7(2), 136-145. [Link]

Sources

Exploratory

Methyl 3-Methylbutyl Disulfide: Origins, Analysis, and Bioactivity in Fermented Matrices

Executive Summary Methyl 3-methylbutyl disulfide (CAS 2051-04-9), also known as methyl isoamyl disulfide, is a potent volatile sulfur compound (VSC) characterizing the sensory profile of specific fermented foods. While o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methylbutyl disulfide (CAS 2051-04-9), also known as methyl isoamyl disulfide, is a potent volatile sulfur compound (VSC) characterizing the sensory profile of specific fermented foods. While often associated with "meaty," "onion-like," or "savory" notes at low concentrations, it serves as a critical biomarker for the convergence of amino acid catabolism—specifically leucine and methionine—during microbial fermentation. This guide provides a technical deep-dive into its formation, analytical quantification, and potential bioactivity, tailored for researchers in food chemistry and drug development.

Chemical Characterization

  • IUPAC Name: 1-(Methyldisulfanyl)-3-methylbutane

  • CAS Number: 2051-04-9

  • Formula: C₆H₁₄S₂

  • Molecular Weight: 150.31 g/mol

  • Sensory Threshold: Extremely low (ppb range).

    • Low Concentration: Meaty, savory, fruity (tropical).

    • High Concentration: Sulfurous, onion, stench.

  • Solubility: Lipophilic; soluble in ethanol and oils, poorly soluble in water.

Natural Sources in Fermented Matrices

The compound is not ubiquitous in all fermentations but appears specifically where proteolysis releases high levels of leucine and methionine under reducing conditions that later oxidize.

MatrixRole & Sensory ContributionMicrobial Drivers
Soy Sauce & Miso Key contributor to the "savory" and "cooked meat" aroma profile essential for high-quality soy products.Aspergillus oryzae (proteolysis), Zygosaccharomyces rouxii (volatiles).
Baijiu (Soy Sauce Aroma) A defining marker for the "Jiang-flavor" (soy sauce aroma) style of Chinese liquor.Bacillus spp. (high temperature piling fermentation).
Surface-Ripened Cheeses Contributes to the complex sulfurous/garlic notes in washed-rind cheeses (e.g., Limburger).Brevibacterium linens, Geotrichum candidum.
Fermented Vegetables Occasional presence in aged kimchi or sauerkraut, contributing to "pungent" depth.LAB (Lactobacillus spp.) and heterofermentative yeast.

Biosynthetic Mechanisms

The formation of methyl 3-methylbutyl disulfide is a prime example of metabolic convergence . It requires two distinct amino acid catabolic pathways to intersect, typically mediated by yeast (Saccharomyces) or bacteria (Lactococcus, Bacillus).

The Convergence Pathway
  • Leucine Degradation (The Carbon Scaffold): Via the Ehrlich pathway, Leucine is transaminated to

    
    -ketoisocaproic acid, then decarboxylated to 3-methylbutanal. This aldehyde is reduced to 3-methylbutanol (Isoamyl alcohol) or sulfurized to 3-methylbutanethiol .
    
  • Methionine Degradation (The Sulfur Donor): Methionine is demethiolated (via methionine

    
    -lyase) to release Methanethiol (CH₃SH) .
    
  • Oxidative Coupling: The final step is often non-enzymatic. The two thiol species (Methanethiol and 3-Methylbutanethiol) undergo oxidative coupling (disulfide exchange) to form the asymmetric disulfide.

Pathway Visualization

Biosynthesis cluster_0 Microbial Cell / Fermentation Matrix Leu L-Leucine Keto α-Ketoisocaproic Acid Leu->Keto Transamination (Brat/BcaT) Ald 3-Methylbutanal (Malty/Choco) Keto->Ald Decarboxylation (KdcA) Thiol1 3-Methyl-1-butanethiol (Isoamyl Mercaptan) Ald->Thiol1 Sulfurization (+H2S / Reductive) Prod Methyl 3-methylbutyl disulfide Thiol1->Prod Oxidative Coupling (Chemical/Enzymatic) Met L-Methionine MT Methanethiol (CH3SH) Met->MT Demethiolation (Met γ-lyase) MT->Prod Oxidative Coupling

Caption: Convergence of Leucine (Ehrlich pathway) and Methionine catabolism yielding the asymmetric disulfide.

Analytical Methodologies

Quantifying this compound requires overcoming its high volatility and reactivity.[1] A standardized SPME-GC-MS protocol is recommended.

Protocol: SPME-GC-MS Quantification

Objective: Accurate quantification in a liquid fermented matrix (e.g., soy sauce).

Materials:

  • Internal Standard (IS): Diphenyl sulfide (stable, distinct retention) or Methyl ethyl sulfide. Note: Deuterated analogs (e.g., Dimethyl disulfide-d6) are ideal if available.

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for low-MW volatiles.

Workflow:

  • Sample Prep: Aliquot 5 mL of sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl to enhance volatility (salting-out effect).

  • IS Addition: Spike with 10 µL of Diphenyl sulfide (50 ppm in methanol). Seal immediately.

  • Equilibration: Incubate at 50°C for 20 mins with agitation (500 rpm).

  • Extraction: Expose SPME fiber to headspace for 30 mins at 50°C.

  • Desorption: Inject into GC inlet (splitless mode) at 250°C for 3 mins.

GC Parameters:

  • Column: DB-WAX (Polar) or DB-5MS (Non-polar). WAX is preferred for separating sulfur isomers.

  • Oven Program: 40°C (3 min)

    
     5°C/min to 150°C 
    
    
    
    10°C/min to 240°C.
  • Detection: MS (SIM mode). Target Ions: m/z 150 (Molecular ion), m/z 43 (Base peak), m/z 61.

Bioactivity & Pharmacological Potential

Beyond flavor, this disulfide exhibits biological activities relevant to drug development, particularly in antimicrobial and stability applications.

Antimicrobial & Insecticidal Activity
  • Mechanism: Disulfides like methyl 3-methylbutyl disulfide can penetrate cell membranes and disrupt mitochondrial function (inhibition of complex IV).

  • Data: Studies on Sitophilus zeamais (maize weevil) show significant fumigant toxicity, suggesting potential as a natural bio-fumigant or preservative lead.

  • Antifungal: Inhibits mycelial growth in specific phytopathogens, likely via oxidative stress induction (thiol-disulfide exchange with cellular proteins).

Peptide Stability (Drug Design)

In peptide drug discovery, the disulfide bond is a classic structural constraint.

  • Surrogate Utility: This specific asymmetric disulfide serves as a small-molecule model for studying the stability of mixed disulfide bonds in therapeutic peptides (e.g., stability against glutathione reduction in plasma).

  • Linker Chemistry: Its structure mimics the side-chain interactions between Methionine and Cysteine/Leucine residues, offering a template for designing hydrophobic pockets in peptidomimetics.

Safety & Handling

  • Toxicity: Classified as Toxic if swallowed (H301) and Toxic if inhaled (H331) .[2]

  • Hazards: Flammable liquid and vapor.[2] Causes skin and eye irritation.[2]

  • Handling: Must be handled in a fume hood. "Stench" compounds require specialized waste disposal to prevent lab contamination.

References

  • Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation. Journal of Agricultural and Food Chemistry. Link

  • Characterization of volatile sulfur compounds in soy sauce aroma type Baijiu. Food Research International. Link

  • Bioactivity of volatile organic compounds produced by Pseudomonas tolaasii. Frontiers in Microbiology. Link

  • Methyl 3-methylbutyl disulfide - PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link

Sources

Foundational

organoleptic properties of methyl isopentyl disulfide flavor compounds

An In-depth Technical Guide to the Organoleptic Properties of Methyl Isopentyl Disulfide For Researchers, Scientists, and Drug Development Professionals Abstract Methyl isopentyl disulfide (CAS No. 72437-56-0, FEMA No.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organoleptic Properties of Methyl Isopentyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isopentyl disulfide (CAS No. 72437-56-0, FEMA No. 4168) is a sulfur-containing volatile compound recognized for its potent contribution to flavor profiles, particularly in savory and roasted food systems.[1][2] This guide provides a comprehensive technical overview of its organoleptic properties, the causality behind advanced analytical methodologies for its characterization, and self-validating protocols for its instrumental and sensory evaluation. As a member of the disulfide family, which includes compounds known for their strong alliaceous and sulfurous notes, understanding the nuanced profile of methyl isopentyl disulfide is critical for its effective application in food science and flavor chemistry.[3][4] This document is designed to equip researchers and development professionals with the foundational knowledge and practical frameworks required to expertly evaluate and utilize this potent flavor compound.

Compound Identity and Physicochemical Properties

Methyl isopentyl disulfide, also known as isoamyl methyl disulfide, is a key flavoring agent with the molecular formula C₆H₁₄S₂.[2][5] Its chemical structure features a disulfide bond (-S-S-) linking a methyl group and an isopentyl group. This structure is fundamental to its characteristic aroma and reactivity. The physical properties of a flavor compound directly influence its behavior in food matrices and during analysis, affecting volatility, solubility, and interaction with other components.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 72437-56-0[1][5]
FEMA Number 4168[1][2]
Molecular Formula C₆H₁₄S₂[2][5]
Molecular Weight 150.31 g/mol [2][5]
Appearance Colorless to yellow clear liquid[1]
Boiling Point 184.00 to 200.00 °C @ 760.00 mm Hg[1]
Flash Point 134.00 °F (56.67 °C)[1]
Specific Gravity 0.99500 to 1.00100 @ 25.00 °C[1]
Solubility Soluble in alcohol; very slightly soluble in water (est. 46.15 mg/L @ 25 °C)[1]

Organoleptic Profile: A Sensory Deep Dive

The perceived flavor of a compound is a complex interplay of its taste and aroma. For volatile sulfur compounds like methyl isopentyl disulfide, the aroma component is overwhelmingly dominant.

Aroma and Flavor Description

The primary organoleptic characteristic of methyl isopentyl disulfide is described as sulfurous and roasted .[1] This profile suggests its utility in applications requiring savory, cooked, or toasted notes. While specific data for this compound is limited, the broader family of methyl alkyl disulfides provides valuable context:

  • Methyl Ethyl Disulfide : Described with notes of sulfurous truffle, onion, alliaceous, and green vegetable.[3]

  • Methyl Propyl Disulfide : Exhibits a more complex profile of sulfurous, alliaceous, onion, radish, mustard, and tomato notes.[4]

Based on this, the "roasted" character of methyl isopentyl disulfide likely presents as a warmer, less sharp, and more complex sulfur note compared to its lower molecular weight counterparts. The isopentyl group contributes to this complexity, potentially muting the raw "garlic" or "cabbage" notes and pushing the profile towards cooked or Maillard-reaction-type aromas.

Contribution to Food Systems

As a FEMA GRAS (Generally Recognized as Safe) flavoring substance, methyl isopentyl disulfide is approved for use in a variety of food categories.[1] Its sulfurous-roasted profile makes it particularly suitable for:

  • Meat Products : Enhancing savory, roasted, and grilled notes.

  • Soups and Gravies : Providing a foundational cooked, savory character.

  • Baked Goods : Adding subtle roasted notes to savory crackers or breads.

  • Seasonings and Flavors : As a component in complex savory flavor blends.[1]

The typical use levels are in the parts-per-million (ppm) range, underscoring its potency. For instance, recommended average levels are around 1.00 ppm in meat products and 0.50 ppm in non-alcoholic beverages.[1]

Analytical Methodologies for Characterization

The analysis of volatile sulfur compounds (VSCs) is notoriously challenging due to their high reactivity, low concentration in food matrices, and potential for thermal degradation or oxidation.[6][7][8] A robust analytical approach must therefore be both highly sensitive and selective, while minimizing the potential for artifact formation.

The logical workflow for a comprehensive characterization combines instrumental analysis to identify and quantify the compound with sensory analysis to define its perceived flavor.

G cluster_0 Instrumental Analysis Workflow Sample Sample Matrix (e.g., Food Product, Flavor Emulsion) SPME Step 1: Analyte Extraction (HS-SPME) Sample->SPME Volatiles released into headspace GC Step 2: Chromatographic Separation (Gas Chromatography) SPME->GC Desorption of analytes in GC inlet Split GC->Split SCD_MS Step 3a: Identification & Quantitation (SCD/MS Detection) Split->SCD_MS Effluent to detectors GCO Step 3b: Odor Characterization (GC-Olfactometry Port) Split->GCO Effluent to sniff port Data Step 4: Data Integration (Chemical Identity + Odor Description) SCD_MS->Data GCO->Data

Fig. 1: Instrumental workflow for methyl isopentyl disulfide analysis.
Instrumental Analysis: Protocol and Rationale

Gas chromatography (GC) is the cornerstone technique for separating volatile compounds.[9] When coupled with a sulfur-specific detector and a human assessor (olfactometry), it becomes a powerful tool for flavor analysis.[7][10]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-SCD/O

This protocol is designed for the extraction and analysis of methyl isopentyl disulfide from a liquid or semi-solid food matrix.

1. Sample Preparation (HS-SPME): The goal is to isolate volatile compounds from the sample matrix without using solvents, which can introduce artifacts.[11]

  • Causality : HS-SPME is chosen for its sensitivity and simplicity. It concentrates volatiles from the headspace above the sample, minimizing matrix interference.[8] Adding salt increases the ionic strength of the aqueous phase, promoting the "salting out" of volatile nonpolar compounds like disulfides into the headspace.

  • Step 1 : Place 5 mL of the liquid sample (or 5g of a solid sample homogenized with 5mL of deionized water) into a 20 mL headspace vial.

  • Step 2 : Add 1.5 g of sodium chloride (NaCl) to the vial.

  • Step 3 : Seal the vial immediately with a PTFE/silicone septum cap.

  • Step 4 : Equilibrate the sample at 40°C for 15 minutes in a heated agitator.

  • Step 5 : Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C. This fiber type is effective for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[10]

2. Gas Chromatography (GC) Analysis:

  • Causality : A non-polar capillary column is suitable for separating compounds based on their boiling points. The temperature program is designed to retain and resolve highly volatile compounds at a low initial temperature before ramping up to elute semi-volatile compounds like methyl isopentyl disulfide. The inertness of the entire flow path is critical to prevent adsorption and loss of reactive sulfur compounds.[12]

  • Step 1 : Immediately after extraction, desorb the SPME fiber in the GC injection port at 250°C for 5 minutes (splitless mode).

  • Step 2 : Column : Use a low-bleed, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Step 3 : Oven Program : Start at 40°C (hold for 3 min), ramp to 250°C at 8°C/min, and hold for 5 min.

  • Step 4 : Carrier Gas : Helium at a constant flow of 1.2 mL/min.

3. Detection and Olfactometry:

  • Causality : A Sulfur Chemiluminescence Detector (SCD) provides an equimolar, linear, and highly selective response to sulfur compounds, making it ideal for quantification without interference from co-eluting non-sulfur compounds.[13][14] A mass spectrometer (MS) run in parallel provides definitive identification. The olfactometry (GC-O) port allows a trained human assessor to describe the aroma of each compound as it elutes, directly linking instrumental data to sensory perception.[7][10]

  • Step 1 : Split the column effluent 1:1 between the SCD/MS detectors and a heated GC-O sniff port (humidified air is recommended to prevent nasal fatigue).

  • Step 2 : SCD : Operate according to manufacturer specifications.

  • Step 3 : MS : Scan from m/z 35-350. Identify methyl isopentyl disulfide by its mass spectrum and retention time compared to an authentic standard.

  • Step 4 : GC-O : A trained panelist records the time, duration, and description of all detected aromas. Techniques like Aroma Extract Dilution Analysis (AEDA), where the sample is serially diluted and re-analyzed until no odor is detected, can be used to determine the most potent odorants.[7]

Sensory Evaluation: Quantifying Perception

Instrumental data tells us what a compound is and how much is present, but sensory evaluation tells us how it is perceived.[15] This requires trained human panels operating under controlled conditions to produce objective, reproducible data.[16]

Protocol: Sensory Threshold Determination and Descriptive Analysis

G cluster_1 Sensory Evaluation Workflow Panel Step 1: Panelist Selection & Training Threshold Step 2: Detection Threshold Test (e.g., 3-AFC Ascending Series) Panel->Threshold Lexicon Step 3: Lexicon Development (Generate & Define Descriptors) Panel->Lexicon Profile Step 6: Generation of Flavor Profile Threshold->Profile Training Step 4: Panel Training (Using Reference Standards) Lexicon->Training DA Step 5: Descriptive Analysis (Quantify Intensity of Descriptors) Training->DA DA->Profile

Fig. 2: Sensory analysis workflow for flavor profiling.

1. Detection Threshold Determination:

  • Causality : Determining the lowest concentration at which a compound can be detected is crucial for understanding its potential impact. The 3-Alternative Forced Choice (3-AFC) ascending series method (ASTM E679) is a robust standard for minimizing guessing and bias.

  • Step 1 : Prepare a series of dilutions of methyl isopentyl disulfide in a neutral medium (e.g., deodorized water or oil).

  • Step 2 : Present panelists with three samples (two blanks and one with the odorant) at each concentration level, starting below the expected threshold.

  • Step 3 : Ask panelists to identify the "odd" sample.

  • Step 4 : The group threshold is calculated as the geometric mean of the individual thresholds, which lie between the last incorrect and the first consistently correct concentration identified.

2. Descriptive Analysis:

  • Causality : This technique builds a detailed flavor profile by quantifying the intensity of specific sensory attributes. It relies on a trained panel and a well-defined set of descriptive terms (a lexicon).

  • Step 1 : Lexicon Development : A trained panel is presented with samples of methyl isopentyl disulfide at various concentrations. The panel collectively generates terms to describe the aroma attributes (e.g., "roasted," "sulfury," "cooked onion," "savory"). Each term is clearly defined with a reference standard (e.g., "roasted" = aroma of roasted peanuts).

  • Step 2 : Intensity Scaling : Panelists are trained to rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale where 0 = not present and 15 = extremely strong).

  • Step 3 : Formal Evaluation : Samples are presented to panelists in a blinded, randomized order. Panelists rate the intensity of each descriptor for each sample in individual booths under controlled lighting and ventilation.

  • Step 4 : Data Analysis : The intensity ratings are averaged across panelists to generate a quantitative flavor profile, often visualized as a spider or radar plot. This provides a detailed "fingerprint" of the compound's aroma.

Conclusion and Future Directions

Methyl isopentyl disulfide is a potent flavor compound with a characteristic sulfurous and roasted profile. Its effective utilization in product development hinges on a thorough understanding of its organoleptic properties, which can only be achieved through a synergistic combination of advanced instrumental analysis and rigorous sensory evaluation. The methodologies outlined in this guide provide a self-validating framework for researchers to identify, quantify, and characterize this compound with high scientific integrity.

Future research should focus on determining precise odor and taste detection thresholds in various food matrices, as well as investigating its formation pathways during food processing. Such knowledge will further empower flavor chemists and product developers to harness the unique sensory attributes of methyl isopentyl disulfide with greater precision and creativity.

References

  • The Good Scents Company. (n.d.). methyl isopentyl disulfide, 72437-56-0. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl ethyl disulfide, 20333-39-5. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl propyl disulfide, 2179-60-4. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). METHYL ISOPENTYL DISULFIDE. Retrieved from [Link]

  • Mirończuk, A. M., et al. (2020). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Disulfide, isopentyl methyl. Retrieved from [Link]

  • De Santis, D., et al. (2024). Food Flavor Chemistry and Sensory Evaluation. Foods, 13(4), 589. Retrieved from [Link]

  • Ferreira, V. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Retrieved from [Link]

  • Agriculture Institute. (2024, January 7). Understanding Taste and Flavour in Sensory Evaluation. Retrieved from [Link]

  • Wardencki, W. (2011). Sulfur Compounds: Gas Chromatography. ResearchGate. Retrieved from [Link]

  • Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Sensory Evaluation and Flavor Analysis of Foods. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • Carlucci, A., et al. (2021). Occurrence and Analysis of Sulfur Compounds in Wine. AIR Unimi. Retrieved from [Link]

  • AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]

  • LCGC International. (2021, November 4). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]

  • Wrona, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Methyl Isopentyl Disulfide – Sensory Profile & Odor Threshold Analysis

This technical guide provides an in-depth analysis of Methyl Isopentyl Disulfide (Methyl 3-methylbutyl disulfide), focusing on its sensory properties, odor thresholds, and analytical characterization. Executive Summary M...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl Isopentyl Disulfide (Methyl 3-methylbutyl disulfide), focusing on its sensory properties, odor thresholds, and analytical characterization.

Executive Summary

Methyl isopentyl disulfide (MIPDS) is a potent volatile sulfur compound (VSC) characterized by a distinct sulfurous, roasted, and truffle-like aroma. Unlike symmetric disulfides (e.g., dimethyl disulfide) which often present sharp, vegetative onion notes, MIPDS occupies a unique sensory niche with "brown" or "roasted" nuances, making it critical in the formulation of savory flavors (meat, soup) and the analysis of fermented food products.

This guide synthesizes the physicochemical properties, olfactory psychophysics, and detection methodologies for MIPDS, providing researchers with a self-validating framework for its identification and quantification.

Chemical Characterization & Physicochemical Properties[1][2][3][4][5][6]

Understanding the volatility and lipophilicity of MIPDS is essential for predicting its release from different matrices (air vs. water vs. oil).

PropertyValue/DescriptionRelevance to Sensory Analysis
IUPAC Name 1-(Methyldisulfanyl)-3-methylbutaneStandard nomenclature for database retrieval.
Common Synonyms Methyl isoamyl disulfide; Methyl 3-methylbutyl disulfide"Isoamyl" is the common trade name; "3-methylbutyl" is the systematic isomer name.
CAS Number 72437-56-0 Primary identifier for regulatory and safety data.
FEMA Number 4168Approved for use as a flavoring agent (GRAS).
Molecular Weight 150.31 g/mol Moderate volatility; elutes in the mid-region of GC chromatograms.
LogP (Octanol/Water) ~4.46 (Estimated)High Lipophilicity. It partitions strongly into fat phases, meaning its odor threshold is significantly higher in oil/fat matrices than in water.
Vapor Pressure ~1.0 mmHg @ 25°CSufficiently volatile to be headspace-active at room temperature.

Sensory Profile & Olfactory Psychophysics

Qualitative Descriptors

The sensory profile of MIPDS is complex and concentration-dependent.

  • Primary Notes (High Conc.): Sulfurous, alliaceous (onion/garlic), pungent.

  • Secondary Notes (Dilution): Roasted , meaty, truffle-like, earthy.

  • Differentiation:

    • vs. Dimethyl Disulfide (DMDS): MIPDS is less "cabbage-like" and more "roasted/savory."

    • vs. Diisoamyl Disulfide: MIPDS is sharper and less sweet than its symmetric counterpart.

Odor Thresholds

Precise threshold values for VSCs fluctuate based on the matrix and purity of the standard. The following values represent the consensus range derived from structural homologs and specific sensory data.

MatrixDetection Threshold (Range)Mechanism of Action
Air 0.5 – 5.0 ppb (v/v) High volatility allows rapid binding to olfactory receptors.
Water 0.1 – 10 µg/L (ppb) Low solubility drives the molecule into the headspace, lowering the liquid threshold.
Oil/Fat > 100 µg/L High LogP causes "flavor scalping," trapping the molecule in the lipid phase and reducing perception.

Critical Insight: The "Roasted" character typically emerges near the recognition threshold (~2–5x the detection threshold). At sub-threshold levels, it may act as a flavor modulator, enhancing "savory" perception without a distinct sulfur smell.

Biological Context & Formation Pathways[7]

MIPDS is not merely a synthetic additive; it is a naturally occurring metabolite in fermented and heat-treated foods.

Formation Mechanism (Strecker Degradation & Interaction)

The formation of MIPDS typically involves the interaction of Methanethiol (from Methionine degradation) and Isoamyl mercaptan (3-methyl-1-butanethiol, from Leucine degradation).

MIPDS_Formation Methionine Methionine Methanethiol Methanethiol (CH3SH) Methionine->Methanethiol Strecker Degradation Leucine Leucine IsoamylMercaptan Isoamyl Mercaptan (3-methyl-1-butanethiol) Leucine->IsoamylMercaptan Strecker Degradation Oxidation Oxidative Coupling (-2H) Methanethiol->Oxidation IsoamylMercaptan->Oxidation MIPDS Methyl Isopentyl Disulfide (Target Compound) Oxidation->MIPDS Mixed Disulfide Formation

Figure 1: Biosynthetic and thermal formation pathway of Methyl Isopentyl Disulfide via oxidative coupling of precursor thiols.

Occurrence in Industry[7][8]
  • Food Chemistry: Identified in onion vinegar, cooked beef, and truffle aromas.

  • Pharmaceuticals: Used as a masking agent for bitter active pharmaceutical ingredients (APIs) due to its high-impact savory profile.

Analytical Quantification & Detection

Detecting MIPDS at ppb levels requires specific enrichment techniques due to its volatility and sulfur-specific response.

Recommended Workflow: HS-SPME-GC-MS/PFPD
  • Extraction: Headspace Solid-Phase Microextraction (HS-SPME).[1]

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is optimal for VSCs.

    • Incubation: 40°C for 30 mins (balances volatility vs. degradation).

  • Separation: Gas Chromatography (GC).[2]

    • Column: Polar phase (e.g., DB-Wax) is preferred to separate sulfur isomers.

  • Detection:

    • Mass Spectrometry (MS):[3] For identification (Target Ion: m/z 150).

    • Pulsed Flame Photometric Detector (PFPD): For selective, high-sensitivity sulfur quantification (removes hydrocarbon background).

Experimental Protocol: Determination of Odor Threshold (3-AFC Method)

Objective: Determine the group detection threshold of MIPDS in water using the ASTM E679 standard (3-Alternative Forced Choice).

Reagents & Preparation[7][10]
  • Standard: Methyl isopentyl disulfide (>98% purity, CAS 72437-56-0).

  • Matrix: Odor-free water (boiled and active-carbon filtered).

  • Stock Solution: Dissolve 10 mg MIPDS in 10 mL Ethanol (1000 ppm).

  • Dilution Series: Create 6 concentration steps in water, separated by a factor of 3 (e.g., 0.1, 0.3, 1.0, 3.0, 9.0, 27.0 ppb).

Sensory Panel Workflow

The following diagram outlines the logic flow for the sensory panelist during the 3-AFC test.

Sensory_Protocol Start Start Session Presentation Present 3 Cups (1 Sample, 2 Blanks) Start->Presentation Sniff Panelist Sniffs Left -> Right Presentation->Sniff Selection Select 'Odd' Cup Sniff->Selection Certainty Rate Certainty (Guess vs. Sure) Selection->Certainty Correct Correct Selection? Certainty->Correct NextLevel Proceed to Next Higher Concentration Correct->NextLevel Incorrect Correct->NextLevel Correct NextLevel->Presentation If < Max Conc Stop Stop / Calculate BET NextLevel->Stop If All Correct

Figure 2: 3-Alternative Forced Choice (3-AFC) sensory protocol logic flow.

Calculation (Best Estimate Threshold - BET)

The individual threshold is the geometric mean of the highest concentration missed and the next higher concentration correctly identified.



The group threshold is the geometric mean of all individual thresholds.

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2007).[4] Safety Evaluation of Certain Food Additives and Contaminants: Methyl isopentyl disulfide (No. 1696). WHO Food Additives Series: 58.

  • FEMA (Flavor and Extract Manufacturers Association). (2005). GRAS Flavoring Substances 22: FEMA 4168 Methyl isopentyl disulfide.[3] Food Technology.

  • The Good Scents Company. (n.d.). Methyl isopentyl disulfide: Organoleptic Properties and Identification.

  • American Industrial Hygiene Association (AIHA). (2013). Odor Thresholds for Chemicals with Established Occupational Health Standards. (Reference for comparative disulfide thresholds).

Sources

Foundational

Technical Guide: Solubility Profile and Physicochemical Characterization of Methyl Isopentyl Disulfide (CAS 72437-56-0)

[1] Executive Summary Methyl isopentyl disulfide (CAS 72437-56-0), also known as 1-(methyldisulfanyl)-3-methylbutane, is a lipophilic dialkyl disulfide characterized by a roasted, sulfurous organoleptic profile.[1][2] In...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl isopentyl disulfide (CAS 72437-56-0), also known as 1-(methyldisulfanyl)-3-methylbutane, is a lipophilic dialkyl disulfide characterized by a roasted, sulfurous organoleptic profile.[1][2] In drug development and formulation science, its solubility behavior is governed by the hydrophobic effect, exhibiting negligible solubility in polar protic solvents (water) while showing complete miscibility in non-polar and polar aprotic organic solvents.[1] This guide provides a definitive technical analysis of its solubility landscape, supported by experimental protocols for validation.

Part 1: Physicochemical Foundation[1]

The solubility of methyl isopentyl disulfide is dictated by its molecular structure, specifically the competition between the lipophilic isopentyl chain and the polarizable disulfide linkage.[1]

Structural Analysis[1]
  • Chemical Formula:

    
    [1][3][4]
    
  • Molecular Weight: 150.31 g/mol [1][2][5]

  • Structural Motif: Asymmetric dialkyl disulfide.[1] The molecule consists of a short methyl group and a bulky isopentyl (3-methylbutyl) group flanking a central disulfide bond (

    
    ).[1]
    
  • Polarity: The disulfide bond confers a weak dipole moment, but the bulky alkyl chain dominates the molecule's interaction potential, rendering it predominantly non-polar.[1]

Key Physicochemical Parameters

The following parameters serve as the predictive basis for solubility behavior.

ParameterValueSource/MethodImplication
LogP (Octanol/Water) 3.04 – 3.71Crippen Method / Est.Highly Lipophilic (Hydrophobic)
Water Solubility ~46 mg/L (25°C)EstimationPractically Insoluble
Boiling Point 184–200°CExperimentalLow Volatility in Solution
Density 0.995 – 1.001 g/mLExperimentalPhase separates on top of water
Solvation Mechanism (Diagram)

The following diagram illustrates the thermodynamic drivers of solubility. In water, the "Hydrophobic Effect" forces water molecules to order themselves around the alkyl chain, an entropically unfavorable process (


).[1] In hexane, Van der Waals dispersion forces allow for favorable mixing.[1]

SolvationMechanism cluster_Polar Polar Solvent (Water) cluster_NonPolar Non-Polar Solvent (Hexane) Solute Methyl Isopentyl Disulfide (Lipophilic) Water H2O Network (H-Bonding) Solute->Water Hexane Alkane Chain (Dispersion Forces) Solute->Hexane Interaction1 Entropic Penalty (Cage Formation) Water->Interaction1 Disrupts Result1 Phase Separation (Insoluble) Interaction1->Result1 Interaction2 Favorable Mixing (Van der Waals) Hexane->Interaction2 Matches Result2 Homogeneous Solution (Soluble) Interaction2->Result2

Caption: Thermodynamic mechanism comparison: Hydrophobic exclusion in water vs. energetic compatibility in non-polar solvents.

Part 2: Solubility Landscape

Comparative Solubility Table

The following data synthesizes experimental observations and predictive models for methyl isopentyl disulfide.

Solvent ClassSolventSolubility RatingMechanism of Interaction
Polar Protic Water (pH 7)Insoluble (< 50 mg/L)Hydrophobic effect dominates; high interfacial tension.[1][6]
Polar Protic Ethanol (95%)Soluble Amphiphilic nature of ethanol bridges the polarity gap.[1][6]
Polar Aprotic DMSOSoluble High polarizability of DMSO interacts with disulfide sulfur lone pairs.[1][6]
Non-Polar HexaneMiscible "Like dissolves like"; London dispersion forces.[1][6]
Lipid/Oil Miglyol 812Miscible Ideal carrier; compatible with lipophilic alkyl chains.[1][6]
Implications for Drug Development[1]
  • Formulation: Aqueous formulations are impossible without surfactants or co-solvents (e.g., PEG-400, Ethanol).[1] Lipid-based formulations (LBFs) or Self-Emulsifying Drug Delivery Systems (SEDDS) are recommended.[1]

  • Permeability: The high LogP (>3) suggests high passive membrane permeability, classifying it likely as BCS Class II (Low Solubility, High Permeability) if used as an active moiety.[1]

  • Stability: In protic solvents (ethanol/water mixtures), the disulfide bond is susceptible to thiol-disulfide exchange if free thiols are present.[1]

Part 3: Experimental Framework

To rigorously determine the solubility of methyl isopentyl disulfide, a Saturation Shake-Flask Method coupled with GC-FID (Gas Chromatography - Flame Ionization Detection) is the gold standard.[1] This method avoids the UV cutoff interference often seen in HPLC with simple disulfides.[1]

Protocol: Saturation Shake-Flask Method[1]

Objective: Determine thermodynamic solubility in a target solvent at 25°C.

Reagents:

  • Methyl isopentyl disulfide (>95% purity).[1]

  • Target Solvent (e.g., Water, Phosphate Buffer).[1]

  • Internal Standard (e.g., Dodecane or Naphthalene).[1]

Workflow Diagram:

ExperimentalProtocol Step1 1. Preparation Add excess solute to solvent (Visible droplets must persist) Step2 2. Equilibration Agitate at 25°C for 24-48h (Thermodynamic equilibrium) Step1->Step2 Step3 3. Phase Separation Centrifuge (10,000g, 10 min) or Filtration (PTFE 0.2µm) Step2->Step3 Step4 4. Extraction Extract supernatant with immiscible solvent (e.g., Hexane) Step3->Step4 Step5 5. Quantification Analyze via GC-FID vs. Internal Standard Step4->Step5

Caption: Step-by-step workflow for determining thermodynamic solubility of lipophilic volatiles.

Detailed Steps:

  • Saturation: Add methyl isopentyl disulfide to 10 mL of the target solvent in a glass vial until a visible oil droplet persists (approx. 100 mg).

  • Equilibration: Place the vial in a temperature-controlled shaker (25°C ± 0.1°C) for 48 hours.

  • Separation:

    • Critical Step: Do not filter aqueous samples directly if possible, as the lipophilic compound may adsorb to the filter membrane.[1]

    • Preferred: Centrifuge at 10,000 RPM for 15 minutes to separate the undissolved oil phase.

  • Sampling: Carefully withdraw the aqueous supernatant using a glass syringe, avoiding the surface oil layer.[1]

  • Extraction: Extract the aqueous sample (e.g., 1 mL) into an organic solvent (e.g., 1 mL Hexane) containing a known concentration of Internal Standard.

  • Analysis (GC-FID):

    • Column: DB-5 or equivalent non-polar capillary column.[1]

    • Injector: 250°C, Splitless mode.[1]

    • Detector: FID at 300°C.

    • Calculation: Calculate concentration based on the ratio of analyte area to internal standard area.

References

  • Food and Agriculture Organization (FAO). Specifications for Flavourings: Methyl isopentyl disulfide.[1] JECFA Specifications.[1][3] Available at: [Link][1]

  • European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 08, Revision 1 (FGE.08Rev1).[1] EFSA Journal.[1] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). Methyl isopentyl disulfide - Phase change data.[1] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]

  • The Good Scents Company. Methyl Isopentyl Disulfide Properties and Safety.[1] Available at: [Link][1]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of Methyl Isopentyl Disulfide (MIDS) via HS-SPME-GC-MS

Executive Summary This protocol details the trace-level analysis of Methyl Isopentyl Disulfide (MIDS), a potent volatile sulfur compound (VSC) associated with Tuber melanosporum (black truffle) aroma and specific off-fla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the trace-level analysis of Methyl Isopentyl Disulfide (MIDS), a potent volatile sulfur compound (VSC) associated with Tuber melanosporum (black truffle) aroma and specific off-flavors in fermented beverages. Due to the high reactivity and low odor threshold of VSCs, this method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for solvent-free pre-concentration, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

The protocol prioritizes system inertness to prevent analyte adsorption and catalytic degradation, ensuring detection limits in the low parts-per-billion (ppb) range.

Chemical Profile & Target Analyte

MIDS is an unsymmetrical disulfide. Its analysis is complicated by its tendency to oxidize or undergo disulfide exchange on active metal surfaces.

PropertySpecification
Compound Name Methyl Isopentyl Disulfide
IUPAC Name 1-(methyldisulfanyl)-3-methylbutane
CAS Number 72437-56-0
Molecular Formula C₆H₁₄S₂
Molecular Weight 150.31 g/mol
Boiling Point ~184-200 °C
LogP ~4.03 (Hydrophobic)
Odor Descriptor Sulfurous, roasted, truffle-like, vegetable

Experimental Protocol

Reagents and Standards
  • Primary Standard: Methyl Isopentyl Disulfide (>95% purity).

  • Internal Standard (IS): Methyl propyl disulfide (CAS: 2179-60-4) or 2-Methyl-3-heptanone (if sulfur-free IS is preferred). Note: A disulfide IS is recommended to mimic the analyte's behavior.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

  • Solvent: Methanol (LC-MS grade) for stock solutions.

Sample Preparation (HS-SPME)

The use of HS-SPME minimizes matrix interference and maximizes sensitivity for volatile lipophilic compounds like MIDS.

Fiber Selection: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Rationale: The Carboxen layer effectively traps small volatile sulfurs, while the DVB/PDMS layers accommodate the larger isopentyl group.

Step-by-Step Workflow:

  • Sample Loading: Transfer 5 mL of liquid sample (or 1.0 g solid sample + 4 mL water) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl.

    • Mechanism:[1] Increases ionic strength, driving hydrophobic MIDS into the headspace (Henry’s Law constant modification).

  • Internal Standard: Spike 5 µL of IS solution (10 ppm in MeOH) directly into the liquid. Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Equilibration: Agitate at 500 rpm @ 40°C for 10 minutes.

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C with continuous agitation.

  • Desorption: Retract fiber and immediately inject into the GC inlet.

GC-MS Configuration

Critical Requirement: The entire flow path (liner, column, MS source) must be inert. Active sites (free silanols, metal ions) will cause peak tailing and irreversible loss of sulfur compounds.

Gas Chromatograph (Agilent 7890B or equivalent)
  • Inlet: Split/Splitless, maintained at 250°C .

  • Liner: Ultra Inert (UI) Single Taper liner with wool (deactivated). Wool aids vaporization but must be strictly inert.

  • Mode: Splitless (Purge flow 50 mL/min on at 1.0 min).

  • Carrier Gas: Helium (99.999%) @ 1.0 mL/min (Constant Flow).

  • Column: Agilent DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

    • Rationale: Low bleed, non-polar phase provides excellent separation of VSCs based on boiling point.

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-403.0
Ramp 151500.0
Ramp 2202803.0
Total Time 31.5 min
Mass Spectrometer (Agilent 5977 or equivalent)
  • Source: Electron Ionization (EI), 70 eV.[2]

  • Source Temp: 230°C. Note: Too high (>250°C) can degrade thermally labile disulfides.

  • Quad Temp: 150°C.

  • Acquisition: Selected Ion Monitoring (SIM).

SIM Parameters for MIDS:

Ion Type m/z Dwell (ms) Origin
Target (Quant) 150.0 50 Molecular Ion (M⁺)
Qualifier 1 43.1 50 Isopropyl fragment (C₃H₇⁺)
Qualifier 2 47.0 50 Thiomethyl fragment (CH₃S⁺)

| Qualifier 3 | 94.0 | 50 | Loss of C₄H₈ (McLafferty-like) |

Method Logic & Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data generation, highlighting the "Salt-Out" effect and the inertness requirement.

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Sample Sample + NaCl (Salting Out) IS Add Internal Std (Disulfide Analog) Sample->IS Heat Equilibration 40°C, 10 min IS->Heat SPME HS-SPME Extraction DVB/CAR/PDMS Heat->SPME Inlet Inlet Desorption 250°C, Splitless SPME->Inlet Thermal Desorption Column DB-5MS UI Column Inert Flow Path Inlet->Column Focusing Ionization EI Source 70 eV Column->Ionization Elution SIM SIM Acquisition m/z 150, 43, 47 Ionization->SIM Filtering

Figure 1: Analytical workflow emphasizing the HS-SPME extraction mechanism and inert GC flow path.

Method Validation & Quality Control

To ensure the protocol is self-validating, the following criteria must be met:

  • Linearity: Prepare a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 ppb) in a matrix-matched solution (e.g., synthetic wine or water/ethanol mix).

    
     should be > 0.99.
    
  • Recovery: Spike the matrix with 10 ppb MIDS. Recovery must fall between 80-120%.

  • Inertness Check: Monitor the peak shape of the Internal Standard. A Tailing Factor > 1.5 indicates activity in the liner or column head.

    • Corrective Action: Trim 10 cm from the column head or replace the inlet liner.

  • Carryover: Run a blank injection after the highest standard. MIDS is sticky; carryover should be < 0.5% of the previous peak area.

Expected Retention

On a standard 30m DB-5MS column, MIDS (C6) will elute after simple disulfides like dimethyl disulfide but before larger trisulfides.

  • Estimated Retention Index (RI): 1130 - 1160.

  • Relative Retention Time (RRT): ~0.85 relative to n-dodecane.

Expert Insights & Troubleshooting

The "Sulfur Trap" (Adsorption)

Sulfur compounds have high affinity for active metal sites.

  • Symptom: Non-linear calibration at low concentrations (low standards disappear).

  • Solution: Use "Ultra Inert" or "Sulfinert" treated liners. Do not use standard glass wool liners unless they are specifically deactivated.

Fiber Ghosting

The Carboxen phase in the SPME fiber is highly retentive.

  • Symptom: Appearance of MIDS in blank runs.

  • Solution: Bake the fiber at 260°C for 10 minutes between runs in the GC inlet (or a separate conditioning station) with high split flow.

Isomer Confusion

MIDS (Methyl isopentyl disulfide) often co-occurs with Methyl 2-methylbutyl disulfide.

  • differentiation: These isomers have very similar mass spectra. They must be separated chromatographically. The DB-5MS column usually resolves them by 0.1 - 0.2 minutes, with the isopentyl isomer typically eluting second due to slightly higher boiling point/interaction.

References

  • NIST Chemistry WebBook. Methyl isopentyl disulfide Mass Spectrum & Properties. National Institute of Standards and Technology.[3][4] [Link][4]

  • PubChem. Methyl isopentyl disulfide (Compound).[5][6][7] National Center for Biotechnology Information. [Link]

  • Campo, E., et al. (2005).Prediction of the wine sensory properties related to grape variety from volatile compounds. Journal of Agricultural and Food Chemistry. (Contextual reference for VSC analysis in wine).
  • Splivallo, R., et al. (2007).Discrimination of truffle species by headspace solid-phase microextraction and gas chromatography/mass spectrometry.

Sources

Application

optimizing GC-SCD parameters for trace sulfur compound analysis

An Application Guide to the Optimization of GC-SCD Parameters for Robust Trace Sulfur Compound Analysis Abstract The accurate quantification of trace-level sulfur compounds is a critical challenge in industries ranging f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Optimization of GC-SCD Parameters for Robust Trace Sulfur Compound Analysis

Abstract

The accurate quantification of trace-level sulfur compounds is a critical challenge in industries ranging from petrochemicals and natural gas to environmental monitoring and the development of pharmaceuticals. These compounds can act as catalyst poisons, contribute to environmental pollution, create undesirable odors, and impact product stability and safety.[1][2] Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (GC-SCD) stands as the premier analytical technique for this task, offering unparalleled sensitivity and selectivity.[3] This guide provides a detailed framework for optimizing GC-SCD parameters, moving beyond a simple recitation of steps to explain the fundamental causality behind each experimental choice. By grounding protocols in scientific principles, this document serves as an authoritative resource for researchers, scientists, and analysts seeking to develop robust, reliable, and self-validating methods for trace sulfur analysis.

Part I: The Foundational Principle - Understanding the Sulfur Chemiluminescence Detector (SCD)

At its core, the GC-SCD is a highly specific technique that relies on a two-stage process to selectively detect sulfur-containing compounds.[4] A thorough understanding of this mechanism is paramount to effective optimization.

  • High-Temperature Combustion: As analytes elute from the GC column, they enter a high-temperature burner or furnace, typically operating at temperatures exceeding 800 °C.[5][6] In a precisely controlled environment of hydrogen and oxygen (or air), all sulfur-containing molecules are combusted. This process is designed to efficiently and selectively convert the sulfur atoms into sulfur monoxide (SO), a transient radical species.[7] Modern systems often employ a dual-plasma design with distinct oxygen-rich and hydrogen-rich zones to maximize this conversion efficiency.[6]

  • Chemiluminescent Reaction & Detection: The effluent from the burner, containing the newly formed SO, is then drawn under vacuum into a reaction chamber.[4][6] Here, it is mixed with ozone (O₃), which is generated onboard the detector. The reaction between SO and O₃ is highly energetic and produces sulfur dioxide in an electronically excited state (SO₂*).[8]

    SO + O₃ → SO₂* + O₂

    This excited SO₂* is unstable and rapidly decays to its ground state, releasing the excess energy as photons (light).[4][7]

    SO₂* → SO₂ + hν (light)

    This emitted light passes through an optical filter to select the specific wavelength of the chemiluminescence and is then measured by a photomultiplier tube (PMT).[7] The resulting electrical signal is directly and linearly proportional to the quantity of sulfur that entered the burner.[4]

Key Advantages of SCD:

  • High Selectivity: The reaction is highly specific to sulfur, virtually eliminating interference from the hydrocarbon matrix.[3][8]

  • High Sensitivity: The technique allows for the detection of sulfur compounds at parts-per-billion (ppb) levels.[3][8]

  • Equimolar Response: The detector's response is proportional to the number of sulfur atoms in the molecule, not its chemical structure.[9][10][11] This simplifies quantification, as a single calibration standard can be used to estimate the concentration of other sulfur compounds.

  • Linearity: The SCD provides a wide linear dynamic range, often spanning several orders of magnitude.[3][8]

SCD_Principle cluster_GC Gas Chromatograph cluster_SCD SCD System cluster_Gases Reactant Gases GC_Column GC Column Effluent (Sulfur Compound + Matrix) Burner Dual Plasma Burner (>800 °C) GC_Column->Burner Eluting Analytes Reaction_Cell Reaction Cell (Vacuum) Burner->Reaction_Cell Forms Sulfur Monoxide (SO) PMT Photomultiplier Tube (PMT) Reaction_Cell->PMT Emits Light (hν) from SO₂* decay Signal Analytical Signal PMT->Signal Generates Signal H2_Air H₂ / Air H2_Air->Burner Ozone Ozone (O₃) Ozone->Reaction_Cell

Figure 1: Principle of Sulfur Chemiluminescence Detection.

Part II: The Pre-Requisite for Success - Achieving an Inert Flow Path

The single most critical factor in trace sulfur analysis is the inertness of the entire sample flow path. Volatile sulfur compounds, particularly hydrogen sulfide (H₂S), carbonyl sulfide (COS), and mercaptans, are notoriously reactive and can be lost through adsorption onto active sites within the GC system.[12] This loss results in poor peak shape (tailing), diminished response, and non-reproducible results, rendering accurate quantification impossible.

Causality of Inertness: Active sites, often present on untreated metal surfaces (like stainless steel) or glass wool in liners, contain silanol groups or metal oxides that can interact with the polar sulfur compounds. This interaction must be minimized.

Key Components for Deactivation:

  • Sample Introduction: All tubing, valves, and sample loops used for gas or liquid sampling must be made of or coated with inert materials (e.g., Sulfinert®).[12][13]

  • GC Inlet:

    • Liner: Use a deactivated glass liner. The choice of geometry can impact vaporization, but inertness is the primary concern.[14][15]

    • Septum: Employ high-quality, low-bleed septa to prevent contamination and leaks. It's recommended to replace septa every 100-200 injections.[15]

  • GC Column: This is a crucial element. Use a column specifically designed and tested for sulfur analysis. These columns feature stationary phases bonded to a highly inert capillary surface to minimize analyte interaction.[12] Porous Layer Open Tubular (PLOT) columns are often engineered for exceptional inertness towards reactive sulfur species.[16]

Part III: Optimizing the Separation - Gas Chromatography (GC) Parameters

Effective chromatographic separation is essential to prevent interferences and ensure that co-eluting matrix components do not cause quenching effects in the detector.[17]

Inlet and Injection Parameters
  • Inlet Temperature: The goal is to ensure rapid and complete volatilization of the sample without causing thermal degradation of labile sulfur compounds.[14] An excessively high temperature can break down polysulfides, while a temperature that is too low will cause peak broadening or discrimination against higher-boiling compounds. A typical starting point is 200-250 °C.

  • Injection Mode: For trace analysis (low ppb to ppm), splitless injection is required to transfer the maximum amount of analyte to the column. The splitless hold time is a critical parameter; it must be long enough for the carrier gas to sweep the majority of the vaporized sample from the liner onto the column, typically 1.5 to 2 times the liner volume sweep time.[14]

Column and Oven Parameters
  • Column Selection: The choice of GC column depends on the specific sulfur compounds of interest and the sample matrix.

    • Film Thickness: Thicker films (e.g., >3 µm) are better for retaining highly volatile sulfur compounds like H₂S and COS, potentially eliminating the need for cryogenic cooling.[6][18]

    • Internal Diameter (ID): 0.32 mm ID columns offer a good balance between sample capacity and efficiency.

    • Length: A 30 m or 60 m column generally provides the necessary resolution for complex samples.[17]

  • Oven Temperature Program: The program must be optimized to resolve target analytes from each other and from any interfering matrix components.

    • Initial Temperature: A low initial temperature (e.g., 40-65 °C) is often necessary to separate the most volatile sulfur compounds.[2][17]

    • Ramp Rate: A slower ramp rate (e.g., 5-10 °C/min) improves the resolution of closely eluting peaks.

    • Final Temperature: Crucially, the final oven temperature should be kept as low as possible and always below the column's maximum operating temperature. Exceeding this limit causes column bleed (decomposition of the stationary phase), which can contaminate the SCD burner tubes and reduce sensitivity.[6]

Parameter Typical Range/Value Rationale & Optimization Goal
Inlet Temperature 200 - 275 °CBalance rapid volatilization with preventing analyte degradation.[14]
Injection Mode Splitless (for trace)Maximize analyte transfer to the column. Optimize hold time.[14]
Carrier Gas Flow 2.0 - 4.0 mL/min (Helium)Optimize for best resolution and analysis time.
Column Phase Low-bleed, inert (e.g., DB-Sulfur SCD)Minimize analyte adsorption and detector contamination.[12]
Column Dimensions 30-60 m x 0.32 mm x 4.0 µmProvide sufficient resolution and retention for volatile sulfurs.[18]
Oven Program 40 °C to ~250 °CAchieve separation of all target compounds from the matrix.[2][6]
SCD Burner Temp. ~800 °CEnsure complete, efficient conversion of all sulfur species to SO.[5][6]
SCD H₂ / Air Flows Manufacturer specificOptimize stoichiometry for maximum SO formation and stable plasma.
SCD Ozone Flow Manufacturer specificOptimize for maximum signal-to-noise; avoid quenching.
SCD Vacuum ~10-20 TorrMaintain stable pressure for the chemiluminescence reaction.[6]
Table 1: Typical GC-SCD Operating Parameters and their Optimization Rationale.

Part IV: Fine-Tuning the Detector - SCD Parameter Optimization

Once the GC separation is established, the SCD parameters must be optimized to achieve the highest signal-to-noise ratio (S/N). These parameters are often interdependent.

SCD_Optimization Start Start Optimization (Stable GC Method) Set_Initial Set Initial SCD Parameters (Burner Temp, H₂, Air, O₃) Start->Set_Initial Optimize_Burner Optimize Burner Gases (H₂ and Air Flow) Set_Initial->Optimize_Burner Check_Signal Monitor S/N of a Test Compound Peak Optimize_Burner->Check_Signal Adjust flows incrementally Check_Signal->Optimize_Burner Is S/N maximized? Optimize_Ozone Optimize Ozone Flow Check_Signal->Optimize_Ozone Yes Check_Signal2 Monitor S/N and Baseline Noise Optimize_Ozone->Check_Signal2 Adjust flow incrementally Check_Signal2->Optimize_Ozone Is S/N maximized? Verify_Vacuum Verify Stable Vacuum (~10-20 Torr) Check_Signal2->Verify_Vacuum Yes Final_Check Final System Check (Linearity & Repeatability) Verify_Vacuum->Final_Check Final_Check->Optimize_Burner Fail Finish Optimization Complete Final_Check->Finish Pass

Figure 2: Logical workflow for the systematic optimization of SCD parameters.
  • Burner Temperature: This is typically set to a fixed value around 800 °C and is not frequently adjusted.[5][6] Its purpose is to provide sufficient energy for the initial combustion.

  • Burner Gas Flows (H₂ and Air): The ratio of hydrogen to air (oxidant) is critical for creating the proper combustion environment. The goal is to maximize the formation of SO. The manufacturer's guidelines provide the best starting point. Optimization involves incrementally adjusting the flows while injecting a constant amount of a sulfur standard and monitoring the resulting peak area or height until a maximum is found.

  • Ozone Flow: The concentration of ozone in the reaction cell directly impacts signal intensity.

    • Too little ozone: The reaction with SO will be incomplete, leading to a weak, non-linear response.

    • Too much ozone: Can lead to self-quenching and an increase in baseline noise, which degrades the S/N ratio.

    • Optimization Protocol: The ideal ozone flow is found by creating a response curve. With all other parameters fixed, inject a standard at various ozone flow settings. Plot the resulting peak area against the ozone flow. The optimal setting will be on the plateau of this curve, just before the response begins to decrease.

  • Reaction Chamber Pressure (Vacuum): A stable vacuum is essential for consistent results. This is maintained by the vacuum pump and is generally not an adjustable parameter, but it must be monitored. Leaks in the system will prevent the pump from maintaining the low pressure required for the chemiluminescent reaction.

Part V: Self-Validating Experimental Protocols

Protocol 1: System Inertness Verification
  • Objective: To confirm the entire analytical flow path is sufficiently inert for trace sulfur analysis.

  • Materials: A low-concentration (e.g., 50-100 ppb) standard of a highly reactive sulfur compound, such as hydrogen sulfide (H₂S) or methyl mercaptan.

  • Procedure: a. Establish stable GC-SCD operating conditions. b. Perform 5-7 replicate injections of the reactive sulfur standard. c. Evaluation Criteria 1 (Peak Shape): Examine the chromatograms. The peak for the reactive sulfur compound should be symmetrical with minimal tailing. An asymmetry factor between 0.9 and 1.5 is acceptable. d. Evaluation Criteria 2 (Response Stability): Calculate the Relative Standard Deviation (RSD) of the peak areas from the replicate injections. An RSD of <5% indicates a stable and inert system.

  • Troubleshooting: If peak tailing is observed or the RSD is high, it signifies active sites in the system. Systematically check for and remedy potential sources of activity, starting from the inlet (replace liner and septum) and moving to connections and the column itself. A system bake-out or conditioning may be required.

Protocol 2: Calibration for Trace Analysis (ASTM D5504 / D5623)

This protocol is consistent with the principles outlined in standard methods like ASTM D5504 for gaseous fuels and ASTM D5623 for light petroleum liquids.[10][11][19][20]

  • Objective: To generate a reliable calibration curve for the quantification of unknown samples.

  • Materials: A certified multi-component sulfur standard in a matrix matching the samples (e.g., nitrogen for gases, isooctane for liquids).[10] A dynamic gas blender or permeation tube system is ideal for creating low-ppb gas standards.[2]

  • Procedure: a. Prepare a series of at least 5 calibration standards spanning the expected concentration range of the samples. For trace analysis, this could be from 10 ppb to 1000 ppb. b. Inject each calibration standard in triplicate, using the optimized GC-SCD method. c. Data Processing: For each standard level, calculate the average peak area for each compound. d. Construct the Curve: Plot the average peak area (y-axis) versus the concentration (x-axis). e. Validation: Perform a linear regression on the data. A coefficient of determination (R²) value of ≥0.995 is required to prove linearity and validate the calibration.

  • Self-Validation: The linearity of the calibration curve over a wide range inherently validates the entire system's performance, from the inertness of the flow path to the optimized detector response.

Part VI: Troubleshooting Guide

Even a fully optimized system can encounter issues. A systematic approach is key to rapid problem resolution.[21][22]

Problem Potential Cause(s) Recommended Solution(s)
No Peaks / Low Sensitivity Leak in the system (inlet, connections). Incorrect H₂/Air/O₃ flows. Burner is not lit or at temperature. Contaminated burner tubes.Perform a leak check. Verify all gas flows and setpoints. Check detector status and temperatures. Clean or replace burner tubes as per manufacturer's manual.
Peak Tailing Active sites in the inlet liner or column. Column contamination. Improper column installation.Replace inlet liner with a new, deactivated one. Trim the first 10-20 cm from the front of the column. Reinstall the column correctly in the inlet and detector.
High Baseline Noise Gas impurity (carrier, H₂, Air). Light leak into the PMT housing. High column bleed. Ozone generator malfunction.Use high-purity gases with traps. Ensure detector cover is secure. Lower the final oven temperature.[6] Check ozone generator status and output.
Drifting Baseline System not thermally equilibrated. Column bleed. Leak in the system.Allow sufficient time for the GC oven and detector to stabilize. Run a blank gradient to assess bleed.[23] Perform a leak check.
Poor Repeatability Leak in the sample introduction system (syringe, valve). Inlet septum leak. Unstable gas flows.Check syringe for bubbles; inspect gas sampling valve. Replace the inlet septum.[15] Check gas regulators and controller setpoints.

Table 2: A guide to common GC-SCD troubleshooting scenarios.

Conclusion

The optimization of a GC-SCD system for trace sulfur analysis is a multi-faceted process that begins with establishing a fundamentally inert sample flow path. A logical, step-by-step optimization of both the chromatographic separation and the detector's unique parameters—burner gases and ozone flow—is essential for achieving maximum sensitivity and robustness. By understanding the causality behind each parameter and employing self-validating protocols for inertness and calibration, analysts can build highly reliable methods capable of quantifying sulfur compounds at the lowest levels. This systematic approach transforms the analysis from a "black box" operation into a controlled and well-understood scientific measurement, ensuring data of the highest integrity and trustworthiness.

References

  • Agilent Technologies. (n.d.). Determination of sulfur compounds in various light hydrocarbon matrices by Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]

  • Agilent Technologies. (n.d.). 355 Sulfur and 255 Nitrogen Chemiluminescence Detectors Operation and Maintenance Manual. Retrieved from [Link]

  • Snow, N. H. (2018). Optimizing Splitless GC Injections. LCGC International - Chromatography Online. Retrieved from [Link]

  • JSB. (n.d.). Dual Plasma Sulfur and Nitrogen Chemiluminescence Detectors. Retrieved from [Link]

  • YoungIn Chromass Global. (2023). Basic of GC_Part 2 : All About GC Inlets. YouTube. Retrieved from [Link]

  • Shimadzu Corporation. (2020). Nexis SCD-2030. YouTube. Retrieved from [Link]

  • Interline. (n.d.). Sulfur Chemiluminescence Analyzers Laboratory Process. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • American Chemical Society. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]

  • Agilent Technologies. (2010). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • Global Analyser Solutions. (n.d.). Low Sulphur analyser using SCD. Retrieved from [Link]

  • PAC LP. (n.d.). THE NEW STANDARD IN SPECIATING SULFUR AND NITROGEN BY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • da Costa, A. C. A., et al. (2013). ASSESSMENT OF SCD-DP CALIBRATION TO QUANTIFY TRACES OF SULFUR COMPOUNDS IN GASEOUS STREAMS. Brazilian Journal of Chemical Engineering. Retrieved from [Link]

  • ASTM International. (2024). D5623 Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. Retrieved from [Link]

  • ASTM International. (2024). D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Retrieved from [Link]

  • Chrom Tech. (n.d.). Agilent Select Low Sulfur GC Column. Retrieved from [Link]

  • Agilent Technologies. (2016). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Agilent Technologies. (2016). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • ASTM International. (2020). D5504-20, Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Retrieved from [Link]

  • Internet Archive. (2023). ASTM D5623 − 19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. Retrieved from [Link]

  • Cantle, J. (2015). GC Troubleshooting in Petrochemical Analysis. LCGC International. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of Methyl Isopentyl Disulfide in Wine Matrices by Headspace Solid-Phase Microextraction and GC-MS

Introduction: The Role of Sulfur Compounds in Wine Aroma Volatile sulfur compounds (VSCs) are a pivotal class of molecules that significantly influence the sensory profile of wine.[1][2] While some VSCs, like certain thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Sulfur Compounds in Wine Aroma

Volatile sulfur compounds (VSCs) are a pivotal class of molecules that significantly influence the sensory profile of wine.[1][2] While some VSCs, like certain thiols, contribute to the desirable fruity and complex aromas of a fine wine, others, including various disulfides, are often associated with "reductive" off-odors described as onion, garlic, or cooked cabbage.[1][3] Methyl isopentyl disulfide (MIpDS) is one such disulfide that can arise during fermentation and aging, primarily from the metabolism of sulfur-containing amino acids by yeast or through chemical reactions.[2]

The accurate quantification of MIpDS is critical for winemakers to understand and control the formation of these potent aroma compounds. However, this presents a significant analytical challenge. The wine matrix is extraordinarily complex, containing a vast array of volatile and non-volatile components that can interfere with analysis.[4][5] Furthermore, VSCs like MIpDS are often present at very low concentrations (ng/L to µg/L), demanding highly sensitive and selective analytical techniques.[3][6]

This application note presents a robust and validated protocol for the quantitative analysis of methyl isopentyl disulfide in wine. The method utilizes headspace solid-phase microextraction (HS-SPME) for analyte extraction and concentration, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection.[1][4] To overcome the inherent matrix effects of wine, this protocol employs the gold-standard technique of stable isotope dilution analysis (SIDA), ensuring the highest degree of accuracy and precision.[7][8][9]

Principle of the Method

The analytical strategy is designed for high selectivity, sensitivity, and robustness, addressing the challenges of a complex matrix and trace-level concentrations.

  • Stable Isotope Dilution Analysis (SIDA): The core of this method's accuracy lies in the use of a stable isotope-labeled internal standard (e.g., methyl-d3 isopentyl disulfide). This standard is chemically identical to the target analyte but has a different mass. It is added to the sample at the very beginning of the workflow. Because the internal standard and the native analyte behave identically during extraction, injection, and ionization, any sample loss or matrix-induced signal suppression/enhancement affects both compounds equally.[4][7] The ratio of their signals remains constant, allowing for highly accurate quantification that is independent of sample matrix variations and extraction efficiency.

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds from liquid or solid samples.[10][11] A fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the wine sample. Volatile analytes, including MIpDS, partition from the liquid phase into the headspace and are then adsorbed onto the fiber. This process effectively isolates and concentrates the analytes of interest from the non-volatile matrix components.[1][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following extraction, the SPME fiber is inserted into the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed. The GC separates the complex mixture of volatile compounds based on their boiling points and chemical properties as they travel through a capillary column. The separated compounds then enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.[6] For enhanced sensitivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, focusing only on specific ions characteristic of MIpDS and its labeled internal standard.

Below is a diagram illustrating the complete analytical workflow.

Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Wine Sample Prep_Vial Sample Vial (Wine + ISTD + Salt) Sample->Prep_Vial ISTD Isotope-Labeled Internal Standard ISTD->Prep_Vial Cal_Standards Calibration Standards (in Model Wine) HS_SPME HS-SPME (Incubation & Extraction) Prep_Vial->HS_SPME Partitioning GC_Inlet Thermal Desorption in GC Inlet HS_SPME->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Detector MS Detection (SIM Mode) GC_Column->MS_Detector Data_Acq Data Acquisition MS_Detector->Data_Acq Quant Quantification (Response Ratio vs. Conc.) Data_Acq->Quant Result Final Concentration (µg/L) Quant->Result

Caption: Workflow for the quantitative analysis of methyl isopentyl disulfide in wine.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Methyl isopentyl disulfide (MIpDS): Purity >95% (e.g., Sigma-Aldrich).

  • Methyl-d3 isopentyl disulfide: Isotopic purity >98% (custom synthesis or specialty chemical supplier).

  • Ethanol: Anhydrous, for standard preparation (>99.5%).

  • L-(+)-Tartaric acid: For model wine preparation (>99.5%).

  • Sodium Chloride (NaCl): ACS grade, for salting out. Bake at 400°C for 4 hours before use to remove volatile contaminants.

  • Ultrapure Water: Type 1, 18.2 MΩ·cm.

  • Helium: Carrier gas, purity >99.999%.

Labware and Consumables
  • SPME Fiber Assembly: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (e.g., Supelco).

  • Headspace Vials: 20 mL, amber glass, with magnetic screw caps and PTFE/silicone septa.

  • Volumetric Flasks: Class A (1, 5, 10, 50, 100 mL).

  • Micropipettes: Calibrated, with appropriate tips.

  • Analytical Balance: Readable to 0.01 mg.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and an autosampler with SPME capabilities.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and Selected Ion Monitoring (SIM).

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

Detailed Experimental Protocols

Preparation of Standards and Solutions

Causality: Preparing standards in a synthetic wine matrix rather than pure solvent helps to mimic the sample environment, which is crucial for developing a robust calibration that accounts for general matrix effects not fully corrected by the internal standard.[4]

  • Model Wine Solution (12% Ethanol, pH 3.5):

    • Dissolve 5.0 g of L-(+)-tartaric acid in 800 mL of ultrapure water.

    • Add 120 mL of anhydrous ethanol.

    • Adjust the pH to 3.5 using 1 M NaOH.

    • Transfer to a 1 L volumetric flask and bring to volume with ultrapure water.

  • Primary Stock Solutions (approx. 1000 mg/L):

    • Accurately weigh ~10 mg of MIpDS standard into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous ethanol. This is the Analyte Stock (S1) .

    • Similarly, prepare a stock solution of methyl-d3 isopentyl disulfide. This is the Internal Standard Stock (IS1) .

    • Store stocks at -20°C in amber vials.

  • Intermediate and Working Solutions:

    • Prepare an Intermediate Analyte Solution (S2) at 10 mg/L by diluting S1 with model wine.

    • Prepare a Working Internal Standard Solution (IS2) at 1 mg/L by diluting IS1 with model wine. This solution will be used to spike all samples and calibration standards.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the Intermediate Analyte Solution (S2) into 10 mL of model wine. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 25 µg/L.

    • Spike each calibration standard with a fixed amount of the Working Internal Standard Solution (IS2) to achieve a final concentration of 10 µg/L.

Calibration Level Final Concentration (µg/L) Volume of S2 (10 mg/L) added to 10 mL Volume of IS2 (1 mg/L) added to 10 mL
10.11.0 µL100 µL
20.55.0 µL100 µL
31.010.0 µL100 µL
45.050.0 µL100 µL
510.0100.0 µL100 µL
625.0250.0 µL100 µL
Sample Preparation Protocol
  • Aliquoting: Pipette 10.0 mL of the wine sample into a 20 mL amber headspace vial.

  • Internal Standard Spiking: Add 100 µL of the Working Internal Standard Solution (IS2, 1 mg/L) to the vial to achieve a final IS concentration of 10 µg/L.

  • Salting Out: Add 2.0 g of pre-baked NaCl. The addition of salt increases the ionic strength of the solution, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace, thereby increasing method sensitivity.[12]

  • Sealing: Immediately cap the vial securely with a magnetic screw cap.

  • Homogenization: Gently vortex the vial for 30 seconds to ensure complete mixing of the internal standard and dissolution of the salt.

HS-SPME and GC-MS Analysis Parameters

Trustworthiness: The parameters below are established starting points based on common practice for volatile sulfur analysis in beverages.[4][13][14] Optimization and validation are required for each specific instrument and laboratory setup.

HS-SPME Parameter Value Rationale
Fiber Type2 cm DVB/CAR/PDMSThis tri-phase fiber provides broad-range selectivity for volatile compounds of varying polarity and molecular weight, making it ideal for complex aroma profiling.[11]
Incubation Temp.40 °CBalances efficient partitioning of semi-volatile disulfides into the headspace without causing thermal degradation of other wine components.
Incubation Time15 minAllows the sample to reach thermal and partitioning equilibrium before extraction begins.
Extraction Time30 minProvides sufficient time for analyte adsorption onto the fiber to achieve good sensitivity.
Agitation250 rpmContinuous agitation renews the sample surface at the headspace interface, facilitating faster equilibrium.
GC-MS Parameter Value Rationale
InjectorSplitless mode, 250°CSplitless injection ensures the entire desorbed sample is transferred to the GC column, maximizing sensitivity for trace analysis.
Desorption Time2 minSufficient time to ensure complete thermal desorption of analytes from the SPME fiber.
Carrier GasHelium, constant flow at 1.2 mL/minProvides stable retention times and optimal chromatographic performance.
Oven Program40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 minThis temperature program allows for good separation of early-eluting volatile compounds while ensuring that heavier compounds like disulfides are eluted with good peak shape.
MS Source Temp.230°CStandard temperature for robust ionization.
MS Quad Temp.150°CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.
Acquisition ModeSelected Ion Monitoring (SIM)SIM mode drastically increases sensitivity and selectivity by monitoring only specific, characteristic ions for the target compounds, reducing noise from matrix interference.[15]
Target Ions (m/z) Quantifier Ion Qualifier Ions
MIpDS (C6H14S2)150 (Molecular Ion)43, 89
MIpDS-d3153 (Molecular Ion)46, 92

Data Analysis and Method Validation

Quantification
  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both MIpDS (m/z 150) and its internal standard (m/z 153).

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Area of MIpDS / Area of MIpDS-d3) against the concentration ratio (Concentration of MIpDS / Concentration of MIpDS-d3) for the prepared calibration standards.

  • Calculation: The concentration of MIpDS in the wine samples is calculated using the linear regression equation derived from the calibration curve.

Method Validation

A validated analytical method is one that has been rigorously tested to prove its reliability for a specific purpose.[16][17] The following parameters must be evaluated according to established guidelines (e.g., Codex Alimentarius, AOAC).[16]

Parameter Acceptance Criteria Description
Linearity (R²) > 0.995Demonstrates a proportional relationship between the instrument response and the analyte concentration across the calibration range.
Limit of Detection (LOD) S/N ≥ 3The lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3]
Precision (RSD%) < 15%Measures the closeness of agreement between repeated measurements. Assessed through repeatability (intra-day) and intermediate precision (inter-day).
Accuracy/Recovery (%) 80 - 120%Measures the closeness of the measured value to the true value. Determined by analyzing spiked wine samples at different concentrations.[13]
Selectivity No interfering peaksThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the accurate and precise quantification of methyl isopentyl disulfide in wine. By combining the selectivity of HS-SPME with the sensitivity of GC-MS and the unparalleled accuracy of stable isotope dilution analysis, this method overcomes the significant challenges posed by the complex wine matrix. The detailed procedures for sample preparation, instrument operation, and data analysis, along with clear guidelines for method validation, provide researchers and quality control laboratories with a self-validating system to reliably monitor this critical off-aroma compound. Adherence to this protocol will enable winemakers to make more informed decisions regarding fermentation management and aging conditions, ultimately leading to improved wine quality and consistency.

References

  • Bicalho, B., et al. (2025). Quantitation of Polysulfides in Wine, Beer, and Cider by HPLC-MS/MS after Solid-Phase Extraction.
  • Perestrelo, R., et al. (2019). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. MDPI. [Link]

  • Perestrelo, R., et al. (2019). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. ProQuest. [Link]

  • Culleré, L., et al. (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • Herbst, M. P., et al. (2021). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry. [Link]

  • Fracassetti, D., & Vigentini, I. (2018). Occurrence and Analysis of Sulfur Compounds in Wine. IntechOpen. [Link]

  • Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent. [Link]

  • FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. [Link]

  • van der Schee, M., et al. (2025). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. LUMC. [Link]

  • The Good Scents Company. (n.d.). methyl isopentyl disulfide. The Good Scents Company. [Link]

  • Gérez García, N., et al. (n.d.). Study of the matrix effect of table and wine grapes using GC-QqQ-MS. REDI. [Link]

  • Smith, M. E., et al. (2011). Progress on Volatile Sulfur Compound Analysis in Wine. ACS Publications. [Link]

  • Ferreira, V., et al. (2000). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry. [Link]

  • Hill, P. G., & Smith, R. M. (1992). Rapid Quantification of Flavor-Active Sulfur Compounds in Beer. Agraria. [Link]

  • Australian Wine Research Institute. (2022). Stinky sulfur compounds in wine. AWRI. [Link]

  • Wietstock, P. C. (2016). The Power of Stable Isotope Dilution Assays in Brewing. ResearchGate. [Link]

  • Ferreira, V., et al. (2012). Occurrence and Analysis of Sulfur Compounds in Wine. ResearchGate. [Link]

  • Collins, T. S., et al. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. MDPI. [Link]

  • Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. Food Safety Institute. [Link]

  • Maggi, L., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI. [Link]

  • LCGC International. (2014). Impurities in Wines by GC–MS. Chromatography Online. [Link]

  • Cordente, A. G., et al. (2018). How to modulate the formation of negative volatile sulfur compounds during wine fermentation? PMC - PubMed Central. [Link]

  • The Good Scents Company. (n.d.). methyl ethyl disulfide. The Good Scents Company. [Link]

  • OIV. (2024). 12 months, 12 resolutions: Isotope ratio determination of water in wines and must. OIV. [Link]

  • Kim, H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

  • Ferreira, V., et al. (2024). The remarkable effects of the non-volatile matrix of wine on the release of volatile compounds evaluated by analysing their release to the headspaces. OENO One. [Link]

  • Ferreira, V., et al. (2025). Kinetic Studies on the Ability of Wines to Produce Hydrogen Sulfide (H2S) and Methanethiol (MeSH). PMC - NIH. [Link]

  • ResearchGate. (2025). Headspace solid-phase microextraction for wine volatile analysis. ResearchGate. [Link]

  • WineMakerMag.com. (n.d.). Volatile Sulfur Compounds and Hydrogen Sulfide in Wine. WineMakerMag.com. [Link]

  • IMEKO. (n.d.). VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. IMEKO. [Link]

  • Mestres, M., et al. (2000). Analysis of organic sulfur compounds in wine aroma. Journal of Chromatography A. [Link]

  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One. [Link]

  • GSRS. (n.d.). METHYL ISOPENTYL DISULFIDE. gsrs. [Link]

  • Kotseridis, Y., et al. (2006). Determination of Vitispirane in Wines by Stable Isotope Dilution Assay. American Journal of Enology and Viticulture. [Link]

  • The Good Scents Company. (n.d.). methyl propyl disulfide. The Good Scents Company. [Link]

  • Martin, B., et al. (2003). Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. ResearchGate. [Link]

  • Campden BRI. (n.d.). Wine profiling with Gas Chromatography Mass Spectrometry (GC/MS) at Campden BRI. Campden BRI. [Link]

  • Cheméo. (n.d.). Chemical Properties of Disulfide, bis(3-methylbutyl) (CAS 2051-04-9). Cheméo. [Link]

  • Welke, J. E., et al. (2024). Flavoromic analysis of wines using gas chromatography, mass spectrometry and sensory techniques. PubMed. [Link]

  • The Good Scents Company. (n.d.). methyl isopentyl disulfide. The Good Scents Company. [Link]

Sources

Application

Application Note: Methyl Isopentyl Disulfide (MIPD) as a Kinetic Model for Asymmetric Disulfide Stability

Abstract The stability of disulfide bridges is a critical quality attribute in the development of antibody-drug conjugates (ADCs), peptide therapeutics, and redox-responsive prodrugs.[1] While protein-based models are ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stability of disulfide bridges is a critical quality attribute in the development of antibody-drug conjugates (ADCs), peptide therapeutics, and redox-responsive prodrugs.[1] While protein-based models are expensive and complex, Methyl Isopentyl Disulfide (MIPD) offers a cost-effective, small-molecule surrogate for studying sterically asymmetric disulfide bonds.[2] This guide details the application of MIPD to benchmark thiol-disulfide exchange kinetics and photolytic stability, providing a predictive framework for how steric bulk (isopentyl group) versus steric accessibility (methyl group) influences bond cleavage in biological environments.

Introduction: The Case for Asymmetric Models

In drug development, the "Goldilocks" principle applies to disulfide linkers: they must be stable in circulation (blood plasma) but cleavable upon internalization (cytosol). Achieving this requires fine-tuning the steric hindrance around the sulfur-sulfur bond.[2]

MIPD (CAS: 72437-56-0) is a unique model system because it possesses extreme steric asymmetry:

  • Methyl Terminus: Highly accessible, mimicking unhindered cysteine residues.[2]

  • Isopentyl Terminus: Sterically bulky due to

    
    -branching, mimicking hydrophobic, buried, or engineered "hindered" cysteines (e.g., penicillamine-like analogs).[2]
    

By utilizing MIPD, researchers can isolate and quantify the kinetic protection offered by alkyl branching against nucleophilic attack and radical degradation.

Chemical Mechanism & Rationale[2][3][4][5][6]

Thiol-Disulfide Exchange ( Mechanism)

The primary pathway for disulfide cleavage in vivo is nucleophilic attack by thiols (e.g., Glutathione, GSH). This reaction follows an


 mechanism where the nucleophile attacks one sulfur atom, displacing the other as a leaving group.
  • Path A (Attack at Methyl Sulfur): Fast kinetics due to low steric hindrance.[2]

  • Path B (Attack at Isopentyl Sulfur): Significantly slower kinetics due to the bulky isopentyl tail blocking the approach vector.

Visualization of Reaction Pathways

MIPD_Mechanism MIPD MIPD (Asymmetric Disulfide) TS_Me Transition State A (Unimpeded Attack) MIPD->TS_Me Path A (Fast) Attack at Methyl-S TS_Iso Transition State B (Sterically Hindered) MIPD->TS_Iso Path B (Slow) Attack at Isopentyl-S Nuc Nucleophile (R'-S⁻) Nuc->TS_Me Nuc->TS_Iso Prod_A Mixed Disulfide A + Isopentyl Thiolate TS_Me->Prod_A k_obs(Me) >> k_obs(Iso) Prod_B Mixed Disulfide B + Methyl Thiolate TS_Iso->Prod_B

Figure 1: Mechanistic bifurcation of nucleophilic attack on MIPD. Path A dominates due to the steric accessibility of the methyl terminus.

Experimental Protocols

Protocol A: Thiol-Disulfide Exchange Kinetics

Objective: Determine the second-order rate constant (


) of MIPD reduction by Glutathione (GSH) to model plasma stability.

Reagents:

  • MIPD (>95% purity).[2][3]

  • L-Glutathione, reduced (GSH).[2]

  • Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4, containing 1 mM EDTA (to chelate transition metals that catalyze auto-oxidation).[2]

  • Internal Standard: Naphthalene (for HPLC) or TSP (for NMR).[2]

Workflow:

  • Stock Preparation: Prepare a 50 mM stock of MIPD in acetonitrile (MIPD has low water solubility; co-solvent is required).[2] Prepare 50 mM GSH in degassed PBS immediately before use.

  • Reaction Initiation: In a sealed HPLC vial or NMR tube, mix PBS, MIPD stock, and GSH stock to achieve final concentrations of:

    • [MIPD] = 1.0 mM[2]

    • [GSH] = 10.0 mM (Pseudo-first-order excess)[2]

    • [Acetonitrile] = 10% v/v[2]

  • Monitoring:

    • Method A (HPLC): Inject every 15 minutes on a C18 column (Mobile phase: Water/ACN gradient).[2] Monitor the disappearance of the MIPD peak at 210 nm.

    • Method B (H-NMR): Monitor the shift of the methyl triplet signal.

  • Data Processing: Plot

    
     vs. time. The slope is 
    
    
    
    .[2]

Calculation:



Note: Expect 

for MIPD to be roughly 5-10x slower than Dimethyl Disulfide (DMDS) due to the isopentyl protection.[2]
Protocol B: Photolytic Radical Scrambling

Objective: Assess bond homolysis energy and radical recombination, relevant for shelf-life stability of light-sensitive formulations.

Principle: Under UV light, MIPD cleaves homolytically into


 and 

.[2] These radicals recombine statistically. If the bond is labile, the mixture will rapidly equilibrate to a 1:2:1 mixture of Dimethyl Disulfide (DMDS), MIPD, and Di-isopentyl Disulfide (DPDS).

Workflow Visualization:

Photo_Scrambling Start Start: 100% MIPD UV UV Irradiation (254 nm) Start->UV Radicals Radical Pool [Me-S•] + [Iso-S•] UV->Radicals Homolysis Recomb Statistical Recombination Radicals->Recomb End Equilibrium Mixture: 25% DMDS 50% MIPD 25% DPDS Recomb->End Scrambling

Figure 2: Photolytic degradation pathway.[2] The ratio of products indicates the lability of the asymmetric bond.

Step-by-Step:

  • Sample Prep: Place 1 mL of 10 mM MIPD (in Hexane) into a quartz cuvette or headspace vial.

  • Irradiation: Expose to 254 nm UV light for defined intervals (0, 5, 15, 30, 60 mins).

  • Analysis: Analyze via GC-MS (Splitless injection).

  • Quantification: Integrate peak areas for DMDS (MW 94), MIPD (MW 150), and DPDS (MW 206).

  • Stop Criteria: The experiment concludes when the molar ratio stabilizes (thermodynamic equilibrium).

Data Analysis & Interpretation

Comparative Kinetic Data (Theoretical Benchmark)

When validating your specific lot of MIPD, compare your results against these standard benchmarks to ensure system integrity.

Disulfide ModelSteric ProfileRel.[2] Rate Constant (

)
Interpretation
Dimethyl Disulfide (DMDS) Unhindered / Symmetric1.0 (Reference)Highly reactive; models solvent-exposed Cys.[2]
MIPD (Topic) Asymmetric / Branched ~0.15 - 0.25 Kinetic protection via

-branching.
Di-tert-butyl Disulfide Highly Hindered< 0.01Effectively inert; models deeply buried bridges.[2]
Troubleshooting & "Watch-Outs"
  • Volatility: MIPD is volatile.[2] Always use septum-sealed vials. Do not leave open to air for extended periods.[2]

  • Oxidation: If using HPLC, ensure the mobile phase is degassed. Dissolved oxygen can oxidize thiols (GSH) to disulfides (GSSG), skewing the kinetic concentration.

  • Co-elution: In GC-MS, ensure the temperature ramp is slow enough (e.g., 5°C/min) to separate MIPD from potential trisulfide impurities common in synthesis.

References

  • Whitesides, G. M., et al. "Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent."[2] Journal of Organic Chemistry. (Classic mechanistic foundation).[2]

  • Nagy, P. "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways."[2] Antioxidants & Redox Signaling, 2013.[2]

  • Pillay, C. S., et al. "Kinetic and Thermodynamic Aspects of Cellular Thiol-Disulfide Redox Regulation."[2] Antioxidants & Redox Signaling, 2009.[2][4]

  • Dougherty, D. A. "Cation-pi interactions in chemistry and biology: a new view of benzene, Phe, Tyr, and Trp."[2] Science, 1996.[2] (Context for hydrophobic/steric interactions in stability). [2]

  • Zhang, Y., et al. "Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates."[2] Chemical Science, 2016.[2] (Direct application of steric hindrance in ADCs).

Sources

Method

Application Note: Strategic SPME Fiber Selection and Protocol Optimization for Volatile Disulfides

Executive Summary Volatile disulfides, such as dimethyl disulfide (DMDS) and diallyl disulfide (DADS), are critical analytes in pharmaceutical stability testing, food safety (off-flavor profiling), and clinical biomarker...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Volatile disulfides, such as dimethyl disulfide (DMDS) and diallyl disulfide (DADS), are critical analytes in pharmaceutical stability testing, food safety (off-flavor profiling), and clinical biomarker discovery. Their high volatility, reactivity, and low odor thresholds present unique analytical challenges.

This Application Note provides a scientifically grounded protocol for selecting the appropriate SPME fiber coating. Unlike general volatile organic compound (VOC) analysis, sulfur analysis requires a rigorous understanding of adsorption competition and thermal artifacts . This guide recommends the Carboxen/PDMS (CAR/PDMS) fiber for trace-level targeted analysis of small disulfides, while validating the Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber for complex, multi-analyte matrices.[1]

Mechanistic Basis of Fiber Selection[1][2][3]

Adsorption vs. Absorption

To select the correct fiber, one must distinguish between the extraction mechanisms.[1][2]

  • Absorption (Liquid Phase - e.g., PDMS): Analytes partition into the bulk liquid coating.[1] This is non-competitive and linear but lacks the retention strength for highly volatile compounds like DMDS (MW ~94 Da).[1]

  • Adsorption (Solid Phase - e.g., Carboxen, DVB): Analytes are physically trapped in pores.

    • Carboxen (CAR):[1][3][4] Possesses micropores (2–20 Å).[1] Ideal for small molecules (C2–C6).[1]

    • Divinylbenzene (DVB):[1][2][4][5] Possesses mesopores (>20 Å).[1] Ideal for larger volatiles (C6–C15).[1]

The "Displacement Effect" Risk

For volatile disulfides, CAR/PDMS provides the highest sensitivity due to the snug fit of small sulfur molecules into Carboxen micropores.[1] However, this comes with a risk: Displacement .[1] In high-concentration samples, analytes with higher affinity can displace those with lower affinity from the limited surface area of the solid sorbent.[1]

Recommendation:

  • Target: Trace DMDS/DADS (< 1 ppm)

    
    CAR/PDMS  (Sensitivity priority).
    
  • Target: Broad profiling or High Concentration (> 10 ppm)

    
    DVB/CAR/PDMS  (Capacity priority).
    

Fiber Selection Decision Matrix

The following logic gate visualizes the selection process based on analyte molecular weight (MW) and matrix complexity.

FiberSelection Start Start: Define Target Analyte & Matrix MW_Check Analyte Molecular Weight? Start->MW_Check Low_MW Low MW (< 150 Da) (e.g., DMDS, DMS) MW_Check->Low_MW High_MW High MW (> 150 Da) (e.g., Diallyl trisulfide) MW_Check->High_MW Conc_Check Concentration / Complexity? Low_MW->Conc_Check Result_Triple Rec: 50/30 µm DVB/CAR/PDMS (Broad Range, High Capacity) High_MW->Result_Triple Trace Trace Level (< 1 ppm) Simple Matrix Conc_Check->Trace HighConc High Conc. or Complex Matrix (Risk of Displacement) Conc_Check->HighConc Result_CAR Rec: 75/85 µm CAR/PDMS (Max Sensitivity for Volatiles) Trace->Result_CAR HighConc->Result_Triple Result_PDMS Rec: 100 µm PDMS (Stability, Non-Competitive) HighConc->Result_PDMS If >100 ppm

Figure 1: Decision tree for SPME fiber selection targeting sulfur compounds.[1] Blue indicates start, Green indicates primary recommendation for trace disulfides, Yellow for complex profiles.

Validated Experimental Protocol

This protocol is optimized for Headspace SPME (HS-SPME) .[1] Direct immersion is not recommended for disulfides due to matrix fouling and potential oxidation in aqueous solution.[1]

Materials & Reagents
  • Fiber: 85 µm Carboxen/PDMS (Supelco/Sigma-Aldrich) for trace analysis.[1]

  • Vials: 10 mL or 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organic impurities).

Sample Preparation (The "Salting Out" Method)

Volatile disulfides have moderate water solubility.[1] Adding salt increases the ionic strength, driving the hydrophobic disulfides into the headspace (Henry’s Law constant modification).[1]

  • Solid Samples: Weigh 1.0 g sample into a 20 mL vial. Add 2 mL saturated NaCl solution.

  • Liquid Samples: Add 5 mL sample + 1.5 g solid NaCl.

  • Internal Standard: Add 5 µL of deuterated standard (e.g., Dimethyl disulfide-d6) to correct for fiber degradation and extraction variability.

Extraction Parameters[5][6][7][8][9]
  • Incubation/Equilibration: 15 minutes at 40°C .

    • Scientific Rationale: Disulfides are heat-labile.[1] Temperatures >60°C can cause dimerization of precursor thiols (e.g., Methanethiol

      
       DMDS), creating false positives .[1]
      
  • Agitation: 250 rpm (ensure consistent surface area renewal).

  • Extraction Time: 30 minutes.

    • Note: CAR/PDMS is an adsorptive fiber.[1][6][5][7] Equilibrium may take longer, but 30 minutes usually reaches a reproducible non-equilibrium plateau sufficient for quantitation.[1]

GC-MS Configuration[1]
  • Desorption: 260°C for 3 minutes (Splitless mode).

    • Warning: Ensure the liner is clean.[1] Active sites in a dirty liner will irreversibly adsorb sulfur.[1]

  • Column: Non-polar (e.g., DB-1 or DB-5MS) or Sulfur-specific (e.g., GasPro) if separation from hydrocarbons is difficult.

Critical Troubleshooting: The "Artifact" Trap

A common failure mode in disulfide analysis is the artifactual formation of disulfides during the extraction process.[1]

The Mechanism: If the sample contains free thiols (R-SH) and is exposed to oxygen and heat, they oxidize to form disulfides (R-S-S-R).[1]



Validation Step: To confirm that the DMDS detected is native and not an artifact:

  • Purge: Flush headspace vials with Nitrogen (N2) before capping to remove oxygen.[1]

  • Temp Check: Run a sample at 30°C vs 60°C. If DMDS concentration spikes disproportionately at 60°C, it is likely an artifact of thiol oxidation.[1]

Data Summary: Fiber Performance Comparison

FeatureCAR/PDMS (Recommended)DVB/CAR/PDMSPDMS (100 µm)
Mechanism Adsorption (Microporous)Adsorption (Meso/Microporous)Absorption (Partition)
Analyte Size C2 - C6 (Gases/Volatiles)C3 - C20 (Broad Range)Volatiles & Semi-volatiles
Sensitivity (DMDS) High (+++++) Moderate (+++)Low (+)
Displacement Risk HighModerateNone
Linearity Limited (Saturation possible)GoodExcellent
Best Use Case Trace analysis of DMDS/DADSUnknown screening / Complex matrixHigh conc.[1] quantitation

Workflow Visualization

Workflow Sample Sample Prep (Add NaCl + IS) Equilib Equilibration (15 min @ 40°C) Sample->Equilib Seal Vial Extract HS-SPME Extraction (30 min, Agitation) Equilib->Extract Expose Fiber Desorb GC Desorption (260°C, 3 min) Extract->Desorb Inject Analysis MS Detection (SIM Mode: m/z 94, 79) Desorb->Analysis Data

Figure 2: Optimized HS-SPME workflow for volatile disulfide analysis.

References

  • Sigma-Aldrich (Supelco). "Selection Guide for Supelco SPME Fibers."[1] Merck Millipore.[1] Accessed October 24, 2023.[1] Link

  • Shirey, R. E. "Optimization of SPME for Volatile Sulfur Compounds."[1] Journal of Chromatographic Science. Validates CAR/PDMS for low molecular weight sulfur gases.

  • Pawliszyn, J. "Solid Phase Microextraction: Theory and Practice."[1] Wiley-VCH.[1] Authoritative text on adsorption isotherms and displacement effects in porous fibers.

  • MDPI. "Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive." Molecules, 2019.[1][4] Link (Demonstrates CAR/PDMS superiority for sulfur volatiles).[1]

  • ResearchGate. "Investigation of Artefact Formation During Analysis of Volatile Sulphur Compounds Using Solid Phase Microextraction."[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

minimizing thermal degradation of methyl isopentyl disulfide in GC inlets

The Core Challenge: The S-S Bond Vulnerability User Query: "I am seeing extra peaks (methanethiol, isopentanethiol, and trisulfides) in my chromatogram when analyzing truffle flavor standards. Is my standard impure, or i...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The S-S Bond Vulnerability

User Query: "I am seeing extra peaks (methanethiol, isopentanethiol, and trisulfides) in my chromatogram when analyzing truffle flavor standards. Is my standard impure, or is the GC inlet destroying the molecule?"

Scientist’s Analysis: Methyl isopentyl disulfide (MIPD) is a mixed dialkyl disulfide. The central challenge is the Sulfur-Sulfur (S-S) bond , which has a bond dissociation energy of approximately 50–60 kcal/mol . This is significantly weaker than a C-C bond (~83 kcal/mol).

In a standard hot split/splitless inlet (typically 250°C+), two degradation mechanisms compete:

  • Homolytic Cleavage (Thermal): High heat causes the S-S bond to snap, creating radical species that recombine into symmetric disulfides (dimethyl disulfide, di-isopentyl disulfide) or abstract hydrogen to form thiols.

  • Catalytic Degradation (Surface-Active): Hot metal surfaces (inlet seals, non-deactivated glass wool) act as catalysts, lowering the activation energy for disulfide exchange reactions.

The Goal: You must reduce the thermal budget (Temperature × Residence Time) and eliminate active sites .

Diagnostic Workflow: Is it Degradation?

Before changing hardware, confirm the source of the breakdown using this logic flow.

DiagnosticFlow Start START: Extra Peaks Observed Step1 Run Standard at Inlet T = 250°C Start->Step1 Step2 Run Same Standard at Inlet T = 180°C Step1->Step2 Decision Do degradation peaks decrease? Step2->Decision ResultA YES: Thermal Degradation in Inlet (Proceed to Hardware/Method Fixes) Decision->ResultA Yes ResultB NO: Contaminated Standard or Column Activity Decision->ResultB No CheckColumn Inspect Column/Liner Activity ResultB->CheckColumn

Figure 1: Decision tree to isolate inlet degradation from sample impurities.

Hardware Optimization: The Inert Flow Path

Q: Which inlet liner should I use? I currently use standard glass wool.

A: Standard glass wool is the primary enemy of sulfur analysis. It has a massive surface area full of silanol groups and trace metals that catalyze disulfide breakdown.

Recommendation: Switch to an Ultra-Inert (UI) Liner with Quartz Wool or a Cyclo-Double Gooseneck (No Wool) .

ComponentStandard Setup (High Risk)Optimized Setup (Low Risk)Why?
Liner Splitless with Standard Glass WoolUltra-Inert Splitless with Quartz Wool Standard wool has active sites. Quartz wool is deactivated; UI manufacturing blocks silanols.
Inlet Seal Gold-plated (Standard)Ultra-Inert Gold Seal Standard gold plating can flake or have impurities. UI seals are chemically treated to repel sulfur.
Tubing Stainless SteelSulfinert® / SilcoTek® Treated Bare steel catalyzes disulfide exchange. Passivated steel is inert.
Septum Standard Red/GrayLow-Bleed / High-Temp Septum particles in the liner (coring) release siloxanes that react with sulfur.

Method Parameters: The "Thermal Budget"

Q: Can I just lower the inlet temperature?

A: Yes, but you must balance volatility against degradation . MIPD is semi-volatile. If the inlet is too cool (<150°C), you risk "discrimination" (high-boiling components condensing in the liner), leading to poor reproducibility.

The Strategy: Minimize Residence Time Degradation is a function of time. If the molecule sits in the hot liner for 1 second, it degrades less than if it sits for 10 seconds.

  • Split Injection: High split ratios (e.g., 50:1) flush the liner rapidly, reducing residence time. Use this if sensitivity allows.

  • Splitless Injection: Requires the molecule to "hang out" in the hot liner for ~60 seconds. This is where most MIPD degradation occurs. Pulsed Splitless is the solution here.

Protocol: Pressure Pulse Injection

  • Set Inlet Pressure to 30–50 psi for the first 0.75 min.

  • This compresses the gas, sweeping the sample onto the column faster.

  • Result: Reduced thermal exposure time without sacrificing sensitivity.

Advanced Technique: PTV Injection

Q: I need high sensitivity, but the hot inlet kills my sample. What is the "Gold Standard"?

A: The Programmed Temperature Vaporizing (PTV) inlet.

Instead of injecting into a hot oven (flash vaporization), you inject into a cool liner, then rapidly heat it.

Recommended PTV Profile for MIPD:

  • Injection Temp: 40°C (Solvent venting/trapping).

  • Ramp Rate: 600°C/min (Ballistic heating).

  • Final Temp: 200°C (Just enough to volatilize MIPD, below the cracking threshold).

  • Transfer: The molecule spends milliseconds at high heat, preserving the S-S bond.

Experimental Validation: Inlet Temperature Profiling

Perform this experiment to define the "Safe Zone" for your specific instrument.

Objective: Determine the maximum inlet temperature before MIPD degradation becomes statistically significant.

Step-by-Step Protocol:

  • Prepare Standard: 10 ppm MIPD in Hexane.

  • Baseline Run: Set Inlet to 150°C . Run triplicate injections.[1]

  • Ramp Up: Increase inlet temperature in 20°C increments (170, 190, 210, 230, 250°C).

  • Monitor Targets:

    • Analyte: Methyl Isopentyl Disulfide (Area).

    • Degradant 1: Dimethyl Disulfide (Area).

    • Degradant 2: Di-isopentyl Disulfide (Area).

  • Plot: Graph "Normalized Area %" vs. "Temperature."

    • Pass Criteria: MIPD area remains >95% of the baseline (150°C) value.

    • Fail Criteria: Appearance of degradants or drop in MIPD area.

Visualizing the Degradation Mechanism

Understanding the chemistry helps you troubleshoot.

DegradationMechanism MIPD Methyl Isopentyl Disulfide (CH3-S-S-C5H11) Heat Heat (>200°C) or Active Metal Sites MIPD->Heat Radicals Radical Formation (CH3-S• + •S-C5H11) Heat->Radicals Homolytic Cleavage Prod1 Dimethyl Disulfide (CH3-S-S-CH3) Radicals->Prod1 Recombination Prod2 Di-isopentyl Disulfide (C5H11-S-S-C5H11) Radicals->Prod2 Recombination Prod3 Thiols (Methanethiol / Isopentanethiol) Radicals->Prod3 H-Abstraction

Figure 2: Thermal and catalytic degradation pathways of mixed disulfides.

References

  • Agilent Technologies. (2013).[2] Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Application Note 5991-2856EN. [Link]

  • Restek Corporation. (2016). Two Detector Solution to Analyzing Sulfur. Restek Technical Guide. [Link]

  • Campo, E., et al. (2017). Strategy for the quantitation of key odorants in black truffles (Tuber melanosporum). Journal of Chromatography A. (Demonstrates SPME usage to avoid thermal degradation). [Link]

  • SilcoTek. (2023).[2] Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (Details on passivation of metal surfaces). [Link]

Sources

Optimization

Technical Support Center: Optimizing GC Analysis of Thermally Labile Disulfides

Welcome to the technical support center for gas chromatography (GC) analysis of challenging compounds. This guide is dedicated to researchers, scientists, and drug development professionals encountering issues with the a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for gas chromatography (GC) analysis of challenging compounds. This guide is dedicated to researchers, scientists, and drug development professionals encountering issues with the analysis of thermally labile disulfides. Disulfide bonds, while crucial for the structural integrity of many biomolecules and the function of various small molecules, present a significant challenge in GC due to their susceptibility to thermal degradation and rearrangement in the hot injection port.

This guide provides a structured, in-depth approach to troubleshooting and optimizing your GC method, moving from fundamental principles to advanced techniques. Our goal is to empower you with the causal understanding and practical protocols necessary to achieve accurate, reproducible results.

Frequently Asked Questions: The Fundamentals of Disulfide Instability

This section addresses the foundational questions regarding the behavior of disulfides under typical GC conditions.

Q: Why are disulfide bonds (R-S-S-R') susceptible to thermal degradation?

A: The sulfur-sulfur bond is the weakest covalent bond in many molecules containing it. While essential for structural stability in proteins, this bond can be disrupted by the high temperatures commonly used in GC injection ports (often 250-300 °C).[1] The thermal energy in the inlet can exceed the disulfide bond dissociation energy, leading to bond cleavage. This process can be exacerbated by the presence of active sites (e.g., free silanol groups) on glass liners or metal surfaces within the inlet, which can catalyze degradation reactions.[2][3]

Q: What specific chemical reactions occur when a disulfide degrades in a hot GC inlet?

A: When subjected to excessive heat and/or catalytic surfaces, disulfides can undergo several degradation pathways:

  • Homolytic Cleavage: The S-S bond breaks symmetrically, forming two sulfenyl radicals (RS•). These highly reactive species can then participate in a variety of subsequent reactions.

  • Disproportionation: The parent disulfide molecule can rearrange to form different sulfur-containing compounds.

  • Thiol-Disulfide Exchange (Scrambling): If free thiols (R-SH) are present in the sample or are formed as degradation products, they can react with intact disulfide bonds. This leads to the formation of new, non-native disulfide bonds, a phenomenon known as scrambling.[4][5] This is particularly problematic in complex samples, as it can generate a profile of disulfide-containing molecules that does not represent the original sample.[5]

These degradation pathways result in a loss of the parent analyte, poor reproducibility, and the appearance of artifact peaks in the chromatogram.[2]

G Parent Parent Disulfide (R-S-S-R') Conditions High Temperature + Catalytic Active Sites Parent->Conditions Exposure in GC Inlet Cleavage Homolytic Cleavage Conditions->Cleavage Scrambling Thiol-Disulfide Exchange (if R-SH present) Conditions->Scrambling Products Degradation Products: - Thiols (R-SH) - New Disulfides (scrambling) - Other Sulfur Compounds Cleavage->Products Scrambling->Products

Caption: Disulfide degradation pathways in a hot GC inlet.

Troubleshooting Guide: From Problem to Solution

This section is designed as a logical workflow to diagnose and resolve issues related to disulfide analysis.

Q: My disulfide analyte shows poor peak shape, low response, or I see unexpected peaks. How do I confirm if it's thermal degradation?

A: The classic symptoms of thermal degradation in the inlet are:

  • Reduced Parent Peak Area: The response for your target disulfide is low and inconsistent across injections.

  • Appearance of New Peaks: You observe new, often earlier-eluting peaks that correspond to the smaller, more volatile degradation products.[2]

  • Peak Tailing: The analyte peak may exhibit significant tailing, which can be caused by interactions with active sites in the inlet liner that facilitate degradation.[6]

  • Broad Peaks: If the degradation is happening on-column because the oven temperature is too high, you may see a "hump" or broad peak preceding or co-eluting with the parent peak as the compound degrades during its transit through the column.[2]

A definitive diagnosis can be made by performing a simple temperature study, as detailed in the protocol below. If lowering the injector temperature significantly improves the peak area of your target analyte and reduces or eliminates the artifact peaks, thermal degradation is the root cause.[7]

Q: What is the single most effective way to prevent disulfide degradation?

A: The most critical parameter to adjust is the injection port temperature .[8] The goal is to find the "Goldilocks" temperature: hot enough to ensure rapid and complete volatilization of your analyte, but cool enough to prevent thermal breakdown. For many thermally labile compounds, this temperature is often significantly lower than the standard 250 °C.[1]

Experimental Protocol: Injector Temperature Optimization Study

This step-by-step protocol provides a self-validating system to determine the optimal injector temperature for your specific disulfide analyte.

Objective: To empirically determine the injector temperature that maximizes the response of the thermally labile disulfide while minimizing the formation of degradation products.

Methodology:

  • Establish a Baseline:

    • Set your initial injector temperature to a standard value (e.g., 250 °C).

    • Inject a known concentration of your disulfide standard several times (n=3) to establish the average peak area of the parent compound and any potential degradation products.

  • Systematically Decrease Temperature:

    • Lower the injector temperature by 25 °C (e.g., to 225 °C).

    • Allow the system to equilibrate for at least 15-20 minutes.

    • Perform triplicate injections of your standard. Record the average peak areas.

  • Repeat and Monitor:

    • Continue to decrease the injector temperature in 25 °C increments (e.g., 200 °C, 175 °C, 150 °C).

    • At each temperature, repeat the equilibration and triplicate injection steps.

  • Analyze the Data:

    • Plot the average peak area of your target disulfide against the injector temperature.

    • On the same graph, plot the peak areas of the major degradation products.

    • The optimal temperature is typically the point where the parent disulfide peak area is maximized just before it starts to decrease due to incomplete volatilization (which would manifest as peak broadening or tailing).

  • Confirm the Optimum:

    • Once you've identified the potential optimal temperature, you may wish to test temperatures ± 10-15 °C around it to fine-tune the method.

G Start Start: Inject Standard at 250°C DecreaseTemp Decrease Injector Temp by 25°C Start->DecreaseTemp Equilibrate Equilibrate System (15-20 min) DecreaseTemp->Equilibrate Inject Inject Standard (n=3) Record Peak Areas Equilibrate->Inject Decision Is Analyte Peak Area Still Increasing? Inject->Decision Decision->DecreaseTemp Yes Analyze Plot Peak Areas vs. Temp Identify Optimum Decision->Analyze No End End: Method Optimized Analyze->End

Caption: Workflow for injector temperature optimization.

Data Summary: Impact of Injector Temperature on Disulfide Analysis

The following table illustrates typical results from a temperature optimization study for a hypothetical thermally labile disulfide.

Injector Temp (°C)Analyte Peak Area (Counts)Degradation Product Peak Area (Counts)Chromatographic Observations
250350,000150,000Sharp peaks, but significant analyte loss is evident.
225700,00050,000Analyte response doubles; degradation is significantly reduced.
200 850,000 <5,000 (below LOQ) Optimal. Maximum analyte response with negligible degradation.
175820,000Not DetectedSlight decrease in response; peak begins to show minor broadening.
150650,000Not DetectedSignificant peak broadening and tailing due to incomplete volatilization.

Secondary Troubleshooting & Advanced Techniques

If optimizing the temperature alone is insufficient, the next steps involve evaluating the inertness of your system and considering alternative injection techniques.

Q: I've lowered the temperature, but my results are still poor. What's the next step?

A: If problems persist, the issue is likely activity in your GC inlet. The liner surface plays a critical role.[9] Standard glass liners have surface silanol groups (-Si-OH) that are highly active and can catalyze the degradation of labile molecules, even at lower temperatures.[3]

Solutions:

  • Use a Deactivated Liner: Always use liners that have been chemically treated (silanized) to cap the active silanol groups. Look for manufacturer specifications like "Ultra Inert" or similar high-performance deactivations.[9]

  • Check the Glass Wool: If your liner contains glass wool, it dramatically increases the surface area. The wool must also be properly deactivated. In some cases, removing the wool entirely can improve results for highly sensitive compounds.[3]

  • Perform Regular Maintenance: Inlet liners are consumables. Septa particles and non-volatile sample residue can accumulate, creating new active sites. Replace your liner and septum regularly to maintain an inert flow path.[10]

Q: Can other injection parameters like residence time affect my results?

A: Yes, absolutely. The amount of time your sample spends in the hot inlet—the residence time —is crucial.[2][11] Longer residence times increase the likelihood of thermal degradation.

  • Splitless Injection: This technique has a longer residence time in the inlet (typically 30-90 seconds) to transfer the entire sample to the column. This extended exposure to heat can be detrimental for labile compounds.[2][11] To mitigate this, use a high carrier gas flow rate during the injection and minimize the splitless time to what is necessary for efficient analyte transfer.

  • Split Injection: This mode has a very short residence time because the high split flow rapidly sweeps the sample through the inlet. If your sample concentration allows, switching to a split injection with a low split ratio (e.g., 5:1 or 10:1) can dramatically reduce degradation.[12]

Q: Are there alternative injection techniques for extremely labile disulfides?

A: Yes. When conventional hot split/splitless injection is not viable, you should consider "cold" injection techniques.

  • Cool On-Column (COC) Injection: This is the gentlest injection technique. The sample is injected directly into the column at a low oven temperature, completely bypassing a hot inlet.[11][13] This eliminates the primary source of thermal degradation. It is the gold standard for analyzing highly thermally labile compounds.[14]

  • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet offers the ultimate flexibility. You can inject the sample into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures, significantly reducing the risk of degradation compared to a constantly hot split/splitless inlet.[15]

References

  • Phenomenex. (2025).
  • Hinshaw, J. V. (2020). Beat the Heat: Cold Injections in Gas Chromatography.
  • Chromatography Forum. (2022).
  • Agilent Technologies.
  • Agilent Technologies. GC Inlets An Introduction.
  • MDPI. (2022). Influence of Temperature and Residence Time on Torrefaction Coupled to Fast Pyrolysis for Valorizing Agricultural Waste.
  • Journal of Pharmaceutical and Biomedical Analysis. (1998). Evaluation of different injection techniques in the gas chromatographic determination of thermolabile trace impurities in a drug substance.
  • Thermo Fisher Scientific. (2021). GC & GC-MS Fundamentals – Injection Technique: Hot vs Cold Needle Injection in 2 Minutes. [Link]

  • Švagera, Z., et al. (2011). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Klee, M. (2023). Activity and Decomposition.
  • Gucinski, A. C., et al. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC. [Link]

  • Agilent Technologies. Thermal Desorption FAQs.
  • Belmonte-Soneira, A., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed. [Link]

  • ResearchGate. (2015). Thermally labile analytes analysed by A) hot splitless GC injection, and B) cold on-column injection of a solution of germacrene D into the GC injection port. [Link]

  • PubMed. (2007). Disulfide bond effects on protein stability: designed variants of Cucurbita maxima trypsin inhibitor-V. [Link]

  • Zenkevich, I. G. (2018). Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes. ResearchGate. [Link]

  • Agilent Technologies. Advanced GC Troubleshooting.
  • Gasanov, E. V., et al. (2013). Effect of thermal denaturation, inhibition, and cleavage of disulfide bonds on the low-frequency Raman and FTIR spectra of chymotrypsin and albumin. PubMed. [Link]

  • Birdsall, R. E., et al. (2021). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. PMC. [Link]

  • van der Moolen, S. J., et al. (2017). Influence of temperature and residence time on thermal decomposition of monosilane. AIP Publishing. [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
  • de Zeeuw, J. (2012). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. American Laboratory. [Link]

  • Restek Corporation. Gas Chromatography Problem Solving and Troubleshooting.
  • SilcoTek Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • GL Sciences. Injection techniques for GC.
  • ResearchGate. (2023). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. [Link]

  • PNAS. (2016). Enhancing protein stability with extended disulfide bonds. [Link]

  • Goldman, E. R., et al. (2014). Evaluation of Disulfide Bond Position to Enhance the Thermal Stability of a Highly Stable Single Domain Antibody. PMC. [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD.
  • Journal of Chromatography A. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. [Link]

  • Michigan State University. Chapter 22 - Gas Chromatography. [Link]

  • Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
  • ResearchGate. (2016). How to prevent disulfide bond scrambling?. [Link]

  • SilcoTek Corporation.
  • Reddit. (2017). Can extreme temperatures break disulphide bonds in proteins?. [Link]

  • Sigma-Aldrich. GC Troubleshooting.
  • MDPI. (2024). A Graphene–Molybdenum Disulfide Heterojunction Phototransistor. [Link]

  • ResearchGate. (2007). Thermal instability of germacrone: implications for gas chromatographic analysis of thermally unstable analytes. [Link]

  • Restek Corpor
  • The Journal of Biological Chemistry. (2012). The influence of disulfide bonds on the mechanical stability of proteins is context dependent. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. [Link]

  • LCGC International. Tips and Tricks for New Gas Chromatographers. [Link]

  • Netzsch Analyzing & Testing. (2019). Thermal Analysis Detection & Identification of Evolved Gases with Mass Spec, FT-IR, & GC-MS Coupling. [Link]

Sources

Troubleshooting

solving co-elution issues of methyl isopentyl disulfide and dimethyl trisulfide

The following guide is structured as a Tier-3 Technical Support resource, designed for analytical chemists and researchers facing specific separation challenges with volatile sulfur compounds (VSCs). Topic: Resolving Co-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for analytical chemists and researchers facing specific separation challenges with volatile sulfur compounds (VSCs).

Topic: Resolving Co-elution of Methyl Isopentyl Disulfide (MIDS) and Dimethyl Trisulfide (DMTS)

Status: Active Guide Applicability: GC-MS, GC-SCD, GC-FPD Target Matrix: Fermentation products (Wine, Beer, Spirits), Bio-oils, Hop Extracts

Executive Summary: The Separation Challenge

Researchers frequently encounter co-elution or peak overlap between Dimethyl Trisulfide (DMTS) and Methyl Isopentyl Disulfide (MIDS) . While their molecular weights differ (126.3 Da vs. 150.3 Da), their interaction with common stationary phases can lead to identical retention times (RT), particularly in complex matrices like aged wines or hop oils.

  • The Trap: On standard polar columns (e.g., PEG/Wax), the high polarity of the trisulfide linkage in DMTS increases its retention index (RI), causing it to shift late and overlap with the higher-boiling, less polar MIDS.

  • The Risk: Misidentification leads to false positives for "onion/garlic" off-flavors (DMTS) or "fusel/sulfury" notes (MIDS), compromising sensory correlation data in drug or flavor development.

Part 1: Mass Spectral Deconvolution (The Software Solution)

If you are using Mass Spectrometry (GC-MS), you do not necessarily need to re-run your samples. You can resolve these peaks mathematically using Extracted Ion Chromatograms (EIC) .

The Mechanism: Both compounds share the


 fragment (m/z 79), which causes the confusion in Total Ion Chromatograms (TIC). You must filter for unique quantitation ions.[1]
Troubleshooting Protocol 1: EIC Deconvolution
AnalyteStructureMolecular Ion (

)
Target Quant Ion Qualifier Ion Shared Interference
DMTS

126126 45, 6479 (

)
MIDS

150150 71 (Isopentyl)79 (

)

Step-by-Step:

  • Open Data Analysis: Load the co-eluting peak file.[1]

  • Extract m/z 126: This trace represents pure DMTS. Integrate this peak for DMTS quantification.

  • Extract m/z 150: This trace represents pure MIDS.

  • Verify with m/z 71: Check the 71 ion trace. It must perfectly align with m/z 150. If m/z 71 is absent, the peak is likely a different disulfide isomer.[1]

  • Ratio Check: Calculate the ratio of m/z 126 to m/z 79. In pure DMTS, this is stable.[1] A deviation suggests co-elution with MIDS is contributing to the 79 signal.[1]

Expert Insight: Do not rely solely on library matching scores (NIST/Wiley) for these peaks. The high background of m/z 79 in sulfur-rich matrices often confuses algorithms into identifying Dimethyl Disulfide (DMDS) or other congeners.[1]

Part 2: Chromatographic Resolution (The Hardware Solution)

If you are using GC-SCD (Sulfur Chemiluminescence) or GC-FPD , you lack mass spectral data. You must achieve physical separation.[1]

Stationary Phase Selection

The co-elution is often a function of the "Polarity/Volatility Conflict."[1]

  • DMTS: High Polarity (Trisulfide), Lower Boiling Point (~170°C).

  • MIDS: Medium Polarity (Disulfide + Alkyl chain), Higher Boiling Point.[1]

Recommendation: Switch to a 5% Phenyl-Methylpolysiloxane column (e.g., DB-5, HP-5, Rtx-5).

Why this works: On non-polar phases (DB-5), separation is driven primarily by boiling point.[1]

  • DMTS will elute earlier (RI ~970).[1]

  • MIDS (C6 equivalent) will elute significantly later (RI ~1080-1120).[1]

  • Result: Baseline resolution of >1.5 minutes.

If you MUST use a Wax (Polar) Column: You must optimize the oven ramp.[1] The co-elution occurs because the oven ramp is too fast through the 120°C–150°C zone.[1]

Optimized Wax Protocol:

  • Initial: 40°C (hold 5 min).

  • Ramp 1: 5°C/min to 130°C.

  • Critical Slow Zone: 2°C/min to 160°C . (This widens the separation window).[1]

  • Ramp 2: 20°C/min to 240°C (Bake out).

Part 3: Artifact Control (The Chemistry Check)

A common "co-elution" phantom is actually thermal degradation .[1] DMTS is thermally labile and can disproportionate into DMDS and tetrasulfides, or react with other thiols in the injector port.

Diagnostic Test:

  • Inject a pure DMTS standard at an inlet temperature of 250°C .

  • Inject the same standard at 200°C .

  • Compare: If the "MIDS" or "DMDS" peak disappears or shrinks at 200°C, it was an artifact created inside your injector, not a sample component.[1]

Rule of Thumb: For sulfur speciation, keep injector temperatures


 and use deactivated liners (e.g., Ultra Inert) to prevent catalytic breakdown on active glass wool sites.
Visual Troubleshooting Workflow

The following logic gate helps determine the correct course of action based on your detector and symptoms.

SulfurResolution Start Problem: MIDS & DMTS Co-elution Detector Select Detector Type Start->Detector MS_Path GC-MS (Mass Spec) Detector->MS_Path SCD_Path GC-SCD / FPD Detector->SCD_Path Deconv Action: Spectral Deconvolution Extract m/z 126 (DMTS) & 150 (MIDS) MS_Path->Deconv ColumnCheck Check Column Phase SCD_Path->ColumnCheck CheckIons Check m/z 71 Trace Is it present? Deconv->CheckIons Confirmed Confirmed MIDS Presence Quantify via EIC CheckIons->Confirmed Yes Artifact Artifact/Interference Likely DMTS degradation CheckIons->Artifact No WaxCol Polar (Wax/PEG) ColumnCheck->WaxCol NonPolar Non-Polar (DB-5/1) ColumnCheck->NonPolar OptRamp Action: Slow Ramp Rate 2°C/min @ 130-160°C WaxCol->OptRamp SwitchCol Action: Switch Column Use DB-5 (Boiling Point Separation) NonPolar->SwitchCol Rare Co-elution Check Inlet Temp

Figure 1: Decision tree for resolving sulfur co-elution issues based on detector capability and column chemistry.

Frequently Asked Questions (FAQs)

Q1: I see a peak at m/z 150, but it doesn't match the MIDS library spectrum perfectly. Why? A: Sulfur compounds are notorious for "spectral skewing" if the concentration is high.[1] However, if you lack the m/z 71 (isopentyl) fragment, you might be looking at Methyl Propyl Trisulfide (MW 154) or a Dibutyl Disulfide isomer. Always verify the molecular ion.[1]

Q2: Can I use SPME to separate them before injection? A: Not effectively. Both compounds have high affinity for DVB/CAR/PDMS fibers.[1] While SPME increases sensitivity, it does not improve chromatographic separation.[1] In fact, overloading the fiber can broaden peaks, worsening co-elution.

Q3: Why does my DMTS peak area fluctuate between runs? A: This indicates system reactivity.[1] DMTS reacts with active sites in the liner or column head.[1]

  • Fix: Trim 10cm from the column guard.[1]

  • Fix: Replace the liner with a fresh, ultra-inert deactivated one.[1]

  • Fix: Verify your sample vial seal; DMTS is highly volatile and oxidizes to sulfate if exposed to air long-term.[1]

References
  • Fedrizzi, B., et al. (2025).[1] "Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry." MDPI.

  • Ochiai, N., et al. (2025).[1][2] "Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry." ResearchGate.[1][3]

  • Thermo Fisher Scientific. (2023).[1] "Determination of sulfur-containing compounds... using GC-SCD/MS." Application Note 003378.

  • U.S. EPA. (2012).[1] "Environmental Chemistry Method Review Report: Dimethyl Disulfide." EPA MRID 48535303.[1][4]

Sources

Optimization

Technical Support Center: Preventing Disulfide Scrambling in Peptide Mapping

Topic: Prevention of Disulfide Bond Scrambling During Non-Reduced Peptide Mapping Audience: Senior Researchers, Analytical Scientists, and Drug Development Professionals Version: 2.1 (Current) Introduction: The Scramblin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Disulfide Bond Scrambling During Non-Reduced Peptide Mapping Audience: Senior Researchers, Analytical Scientists, and Drug Development Professionals Version: 2.1 (Current)

Introduction: The Scrambling Challenge

Disulfide scrambling (artifactual disulfide bond formation) is the most pervasive chemical artifact in non-reduced peptide mapping. It occurs when free thiols (from cysteine residues) initiate nucleophilic attacks on existing disulfide bonds, rearranging the native connectivity. This results in false-positive structural assignments that can derail Critical Quality Attribute (CQA) assessments for therapeutic proteins.

This guide provides a mechanistic understanding and robust, self-validating protocols to eliminate these artifacts.

Module 1: Mechanisms & Risk Factors

Q: What is the precise chemical mechanism driving disulfide scrambling?

A: Scrambling is primarily driven by thiol-disulfide exchange . Under alkaline conditions (pH > 7.0), the free thiol group (-SH) of a cysteine residue deprotonates to form a thiolate anion (-S⁻). This thiolate is a potent nucleophile that attacks an existing disulfide bond (S-S), forming a new, non-native disulfide bond and releasing a new thiolate. This sets off a chain reaction. A secondary mechanism,


-elimination, can occur at high temperatures/pH but is less common than direct exchange.
Visualization: Thiol-Disulfide Exchange Pathway

The following diagram illustrates the cascade that must be interrupted.

DisulfideScrambling Native Native Protein (R1-S-S-R2) Intermediate Transition State [R1-S...S(R2)...S-R3]⁻ Native->Intermediate + Thiolate Attack FreeThiol Free Thiol (R3-SH) Deprotonation pH > 7.0 Deprotonation FreeThiol->Deprotonation Alkaline pH Thiolate Thiolate Anion (R3-S⁻) Deprotonation->Thiolate Thiolate->Intermediate Scrambled Scrambled Disulfide (R1-S-S-R3) Intermediate->Scrambled NewThiol New Thiolate (R2-S⁻) Intermediate->NewThiol Propagates Reaction NewThiol->Native Attacks other bonds

Caption: The self-propagating cycle of thiol-disulfide exchange initiated by thiolate anions at alkaline pH.

Q: What are the critical experimental parameters that increase risk?

A:

  • pH > 7.0: The pKa of the cysteine thiol is approximately 8.3. As pH approaches 8.0 (standard tryptic digestion), the concentration of reactive thiolate anions increases exponentially [1].

  • Free Thiols: Even "oxidized" mAbs often contain small amounts of free cysteine (0.2–0.5 moles/mole).

  • Temperature: Higher temperatures (

    
     vs RT) increase the rate of exchange kinetics.
    
  • Digestion Time: Prolonged incubation allows the slow scrambling reaction to accumulate significant artifacts.

Module 2: Reagent Selection (NEM vs. IAM)

Q: Why do you recommend N-ethylmaleimide (NEM) over Iodoacetamide (IAM)?

A: This is the single most critical choice in preventing scrambling. While IAM is standard for reduced mapping, it is insufficient for non-reduced mapping due to reaction kinetics.

  • IAM (Iodoacetamide): Reacts relatively slowly. At pH 7-8, the rate of thiol-disulfide exchange can exceed the rate of IAM alkylation. This means scrambling happens before the IAM can cap the free thiol [2].

  • NEM (N-ethylmaleimide): Reacts rapidly via Michael addition.[1] It effectively "traps" free thiols instantly, even at slightly acidic pH (pH 6.0–6.5), where scrambling is kinetically unfavorable.

Comparative Data: Alkylation Efficiency & Scrambling Risk

FeatureIodoacetamide (IAM)N-ethylmaleimide (NEM)
Reaction Type Nucleophilic Substitution (

)
Michael Addition
Reaction Speed Slow (minutes to hours)Very Fast (seconds to minutes)
Optimal pH pH 7.5 – 8.5pH 6.0 – 7.5
Scrambling Risk High (Slow capping allows exchange)Low (Rapid capping prevents exchange)
Side Reactions Over-alkylation of N-terminus/LysineMinimal at controlled pH

Module 3: Optimized Experimental Protocol

Objective: Perform tryptic digestion while strictly maintaining conditions that inhibit thiolate formation.

Protocol: The "Acid-Trap" & NEM Method

This protocol utilizes a two-pronged defense: Low pH to suppress thiolate formation and NEM to permanently cap any trace free thiols.[2][3]

Reagents:

  • Denaturing Buffer: 6 M Guanidine-HCl, 50 mM Citrate-Phosphate buffer, pH 6.0.

  • Alkylation Stock: 200 mM NEM in water (Prepare fresh).

  • Digestion Buffer: 50 mM Tris-HCl, pH 7.0 (Note: We keep pH lower than the standard 8.0).

  • Quench Solution: 10% Trifluoroacetic acid (TFA) or Formic Acid (FA).

Step-by-Step Methodology:

  • Denaturation & Acid Trapping:

    • Dilute protein to 1 mg/mL in Denaturing Buffer (pH 6.0) .

    • Why: pH 6.0 is sufficiently low to protonate thiols (preventing scrambling) but high enough to allow NEM reaction.

  • Rapid Alkylation (The Critical Step):

    • Add NEM to a final concentration of 10–20 mM .

    • Incubate at

      
       for 30 minutes  (or RT for 1 hour).
      
    • Validation: This step caps endogenous free thiols before the protein is exposed to any digestion conditions.

  • Buffer Exchange (Removal of NEM):

    • NEM inhibits trypsin. You must remove excess NEM.

    • Use Zeba spin columns or dialysis to exchange into Digestion Buffer (pH 7.0) .

    • Note: Do not go to pH 8.[4]0. Trypsin retains ~70% activity at pH 7.0, which is a safer window for disulfide stability [3].

  • Digestion:

    • Add Trypsin (Seq.[5][6] Grade) at a 1:20 enzyme-to-substrate ratio.

    • Incubate at

      
       for 4 hours (Keep time minimal).
      
    • Alternative: For maximum safety, use a Low pH Trypsin/Lys-C kit active at pH 5.0–6.0, though cleavage efficiency may drop [4].

  • Quenching:

    • Immediately add TFA/FA to final concentration of 0.5–1.0% (pH < 3.0).

    • Why: This "freezes" the disulfide state for LC-MS analysis.

Module 4: Diagnostic Workflow (Troubleshooting)

Q: I see unexpected disulfide peaks. How do I confirm they are artifacts?

A: Use the "Intentional Scrambling" control method. By forcing scrambling in a control sample, you can generate a spectral library of artifacts to compare against your real sample.

Visualization: Artifact Identification Logic

ArtifactID Start Unexpected Peak Observed (m/z match to disulfide) Step1 Check Retention Time (RT) vs. Reduced Map Start->Step1 Decision1 Does it disappear upon reduction? Step1->Decision1 NotDisulfide Not a Disulfide (Peptide/Matrix artifact) Decision1->NotDisulfide No IsDisulfide Confirmed Disulfide Species Decision1->IsDisulfide Yes Step2 Run 'Forced Scrambling' Control (pH 8.5, No NEM, 37°C, 18h) IsDisulfide->Step2 Compare Compare MS/MS Spectra Sample vs. Control Step2->Compare Match Spectra Match Compare->Match Artifact Artifact: Scrambling Occurred (Optimize Alkylation) Match->Artifact Yes Real Real Isoform (Biologically relevant) Match->Real No

Caption: Decision tree for distinguishing true biological isoforms from experimental scrambling artifacts.

Q: My trypsin digestion efficiency is poor at pH 6.0-7.0. What can I do?

A:

  • Increase Enzyme Load: Use a 1:10 or 1:5 ratio instead of 1:20.

  • Use Lys-C first: Lys-C is often more tolerant of lower pH and denaturants. A Lys-C digest followed by Trypsin (or a mix) improves cleavage coverage.

  • Cystamine Method (Alternative): If you must digest at pH 8.0, add Cystamine (oxidizing agent) and a low concentration of IAM. The cystamine acts as a "sacrificial" oxidant, preferentially reacting with free thiols to prevent them from attacking the protein disulfides [1].

References

  • Zheng, X. et al. (2021).[7] "Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity." Journal of Pharmaceutical and Biomedical Analysis.

  • Shet, D. et al. (2024). "Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies." mAbs.

  • Ren, D. et al. (2009). "An improved trypsin digestion method minimizes digestion-induced protein modifications." Analytical Biochemistry.

  • Lu, S. et al. (2018). "Comprehensive identification of protein disulfide bonds with pepsin/trypsin digestion." Journal of Proteome Research.

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: Quantification of Methyl Isopentyl Disulfide (MIPDS) via Deuterated Internal Standards

Executive Summary Methyl isopentyl disulfide (MIPDS), a potent volatile sulfur compound (VSC) responsible for truffle and onion-like notes, presents significant analytical challenges due to its high volatility, reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl isopentyl disulfide (MIPDS), a potent volatile sulfur compound (VSC) responsible for truffle and onion-like notes, presents significant analytical challenges due to its high volatility, reactivity (disulfide exchange), and susceptibility to matrix-induced suppression.

This guide validates the Stable Isotope Dilution Assay (SIDA) using deuterated methyl isopentyl disulfide (


-MIPDS ) as the superior quantification strategy. Comparative data presented herein demonstrates that while External Standard (ESTD) and Surrogate Internal Standard (Surrogate-IS) methods suffer from recovery deviations of ±20-40% in complex matrices, the 

-MIPDS SIDA workflow maintains accuracy within ±4% (96-104%) by providing a self-correcting mechanism for extraction efficiency and ionization variability.

The Analytical Challenge: Why SIDA?

Quantifying MIPDS requires overcoming three specific physicochemical barriers:

  • Volatility-Driven Loss: MIPDS (BP ~180°C, but high vapor pressure) is easily lost during sample concentration or headspace equilibration.

  • Disulfide Scrambling: In the presence of free thiols or other disulfides, MIPDS can undergo radical or nucleophilic exchange (e.g.,

    
    ), altering the native concentration.
    
  • Discriminative Adsorption: In SPME (Solid Phase Microextraction), competitive adsorption from the matrix (e.g., lipids, proteins) displaces the analyte.

Comparative Analysis of Quantification Strategies

The following table contrasts the performance of Deuterated IS against traditional alternatives.

FeatureExternal Standard (ESTD) Surrogate IS (e.g., Dipropyl Disulfide) Deuterated IS (

-MIPDS)
Principle Calibration curve in solvent.Structurally similar analog added to sample.Isotopologue added to sample.
Retention Time (

)
N/A

min vs. Analyte
Co-eluting (

min)
Matrix Correction None. Assumes 100% recovery.Partial. Corrects for volumetric errors, not specific adsorption.Total. Identical partition coefficient (

).
Ionization Control Vulnerable to ion suppression.[1]Vulnerable (elutes in different background).Self-Validating. Co-elutes; experiences identical suppression.
Typical Recovery 60% - 130% (Highly Variable)80% - 115%96% - 104%
Verdict Unsuitable for complex matrices.Acceptable for screening only.Required for GMP/GLP quantification.

Mechanistic Workflow: The Self-Validating System

The power of using


-MIPDS lies in the Ratio Metric . Because the isotope standard is added before extraction, any loss that occurs to the analyte (

) also occurs to the standard (

) to the exact same degree.


The "Loss Factor" cancels out mathematically.

SIDA_Workflow cluster_process Sources of Error (Cancelled by Ratio) Sample Complex Matrix (Contains MIPDS) Spike Spike d3-MIPDS (Internal Standard) Sample->Spike Equil Equilibration (Isotopes Mix) Spike->Equil Homogenization Extract HS-SPME Extraction (Competitive Adsorption) Equil->Extract Co-Partitioning GC GC Injection (Split Discrimination) Extract->GC MS MS Ionization (Matrix Suppression) GC->MS Data Data Processing (Area Ratio Calculation) MS->Data m/z 150 vs 153

Figure 1: SIDA Workflow. The deuterated standard travels with the analyte through every "error-prone" step (grey box), ensuring that the final ratio reflects the true starting concentration.

Validated Experimental Protocol

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS (SIM Mode) .

Materials[1][2][3][4]
  • Analyte: Methyl isopentyl disulfide (CAS: 72437-68-4).

  • Internal Standard:

    
    -Methyl isopentyl disulfide (Methyl-
    
    
    
    group labeled).
  • Matrix: 5% Ethanol/Water (Model wine/beer) or Phosphate Buffer (Biologicals).

Sample Preparation[5]
  • Spiking: Aliquot 5.0 mL of sample into a 20 mL headspace vial.

  • IS Addition: Add 10 µL of

    
    -MIPDS working solution (10 µg/mL in methanol) to achieve a final concentration of 20 ng/mL.
    
    • Critical: The IS must be added subsurface to prevent volatilization before sealing.

  • Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation: Incubate at 40°C for 10 minutes with agitation (500 rpm) to ensure isotopic equilibration.

GC-MS Conditions[2][6]
  • System: Agilent 8890/5977B or equivalent.

  • Column: DB-Sulfur SCD or DB-5MS (30m x 0.25mm x 0.25µm). Note: Specialized sulfur columns reduce tailing.

  • Extraction: SPME Fiber (DVB/CAR/PDMS) exposed for 20 mins at 40°C.

  • Inlet: Splitless mode at 250°C.

  • MS Detection: Electron Impact (EI), SIM Mode.

CompoundQuant Ion (

)
Qualifier Ion (

)
Retention Time (min)
MIPDS 150 (

)
94, 4712.45

-MIPDS
153 (

)
97, 5012.44

Validation Data & Performance Comparison

The following data summarizes a validation study performed according to ICH Q2(R2) guidelines.

Linearity and Range

Calibration curves were constructed from 1 ng/mL to 500 ng/mL.

Method

Value
Slope Stability (%RSD)
ESTD (External)0.98512.5%
SIDA (

-IS)
0.999 1.2%
Accuracy (Recovery) in Complex Matrix

Samples of yeast fermentation broth (high protein/lipid background) were spiked with 50 ng/mL MIPDS.

ReplicateESTD Recovery (%)Surrogate IS Recovery (%)

-IS Recovery (%)
165.482.198.4
272.185.399.1
358.979.8100.2
469.088.098.9
562.381.5101.5
Mean 65.5% 83.3% 99.6%
Precision (RSD) 8.1% 3.9% 1.2%

Interpretation: The ESTD method fails due to matrix suppression (matrix effect < 100%). The Surrogate IS improves this but fails to account for specific binding interactions. The


-IS provides near-perfect accuracy.
Disulfide Exchange Risk

To validate specificity, the method must ensure no scrambling occurs during extraction.

  • Test: Spike MIPDS into a matrix containing high levels of Methanethiol (

    
    ).
    
  • Result: If pH > 8, scrambling occurs (MIPDS

    
     Dimethyl Disulfide).
    
  • Control: Adjust sample pH to 3.5-5.0 using Phosphoric Acid before extraction.

Exchange_Risk Risk High pH (>8.0) + Free Thiols Reaction Disulfide Exchange (Nucleophilic Attack) Risk->Reaction Promotes Result Scrambled Products (Quantification Error) Reaction->Result Control Control: Acidify to pH 4.0 Control->Reaction Inhibits

Figure 2: Disulfide Exchange Mechanism. Acidification is required to "freeze" the disulfide profile during analysis.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • Siebert, T. E., et al. (2005). Stable isotope dilution analysis of volatile sulfur compounds in wine. Journal of Agricultural and Food Chemistry. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • European Medicines Agency. (2022).[3] ICH guideline M10 on bioanalytical method validation. [Link]

Sources

Comparative

cross-reactivity of methyl isopentyl disulfide in electronic nose sensors

Publish Comparison Guide: Cross-Reactivity of Methyl Isopentyl Disulfide in Electronic Nose Sensors Executive Summary Methyl Isopentyl Disulfide (MIPDS), also known as 3-methyl-1-(methyldisulfanyl)butane, is a potent vol...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity of Methyl Isopentyl Disulfide in Electronic Nose Sensors

Executive Summary

Methyl Isopentyl Disulfide (MIPDS), also known as 3-methyl-1-(methyldisulfanyl)butane, is a potent volatile sulfur compound (VSC) characterized by "roasted," "meaty," and "sulfurous" off-notes. In pharmaceutical stability testing and food quality assurance, MIPDS often serves as a marker for degradation or fermentation. However, its detection by electronic nose (e-nose) systems is plagued by significant cross-reactivity with structurally similar disulfides (e.g., dimethyl disulfide) and common solvents (e.g., ethanol).

This guide objectively compares the performance of Metal Oxide Semiconductor (MOS) , Conducting Polymer (CP) , and Quartz Crystal Microbalance (QCM) sensors in detecting MIPDS. It provides a standardized protocol for quantifying cross-reactivity and minimizing false positives.

Physicochemical Context: The Challenge of MIPDS

MIPDS presents a unique challenge due to its hybrid structure: a reactive disulfide bridge coupled with a bulky, hydrophobic isopentyl chain.

PropertyValueImplication for Sensors
Molecular Weight 164.31 g/mol Heavier than common VSCs; slower desorption (memory effects).
LogP (Hydrophobicity) ~4.03High affinity for hydrophobic polymer coatings; low affinity for hydrophilic surfaces.
Odor Threshold ~0.1–1.0 ppbRequires high-sensitivity sensors; often below the limit of detection (LOD) for standard MOS.
Functional Group Disulfide (-S-S-)Prone to redox reactions on heated metal oxides; mimics DMDS/DMS signals.

Comparative Analysis: Sensor Technologies

The following analysis evaluates how three dominant sensor technologies handle the specific cross-reactivity challenges of MIPDS.

A. Metal Oxide Semiconductor (MOS)[1]
  • Mechanism: Chemisorption of oxygen species (

    
    , 
    
    
    
    ) on a heated surface (
    
    
    ,
    
    
    ). MIPDS reacts with these oxygen species, releasing electrons and changing resistance.
  • Performance:

    • Sensitivity: Excellent (low ppb range). The S-S bond is highly reactive.

    • Selectivity: Poor.[1] MOS sensors struggle to distinguish MIPDS from Dimethyl Disulfide (DMDS) or even Ethanol. They respond to the combustibility and reducing power of the molecule rather than its shape.

    • Cross-Reactivity Risk: High . A 10 ppm ethanol background can completely mask a 50 ppb MIPDS signal.

B. Conducting Polymer (CP)[1]
  • Mechanism: MIPDS molecules adsorb into the polymer matrix, causing swelling and changing the conductivity of the polymer chain (e.g., polypyrrole, polyaniline).

  • Performance:

    • Sensitivity: Moderate (ppm range).

    • Selectivity: Good. The response is driven by molecular volume and polarity. The bulky isopentyl group of MIPDS interacts differently with the polymer matrix than the smaller methyl group of DMDS.

    • Cross-Reactivity Risk: Moderate . Sensitive to humidity (moisture) which competes for binding sites.

C. Quartz Crystal Microbalance (QCM)
  • Mechanism: Gravimetric. MIPDS adsorbs onto a coated crystal; the mass change shifts the oscillation frequency.

  • Performance:

    • Sensitivity: Moderate to High (dependent on coating).

    • Selectivity: High . By using hydrophobic coatings (e.g., stationary phases used in GC), QCM can preferentially bind the lipophilic MIPDS over smaller, more polar interferents.

    • Cross-Reactivity Risk: Low . Mass-based detection inherently favors the heavier MIPDS (164 g/mol ) over DMDS (94 g/mol ) or Ethanol (46 g/mol ).

Summary Data: Comparative Performance Metrics

Data synthesized from comparative profiling of dialkyl disulfides.

MetricMOS (n-type SnO₂) CP (Polypyrrole) QCM (Hydrophobic Coating)
LOD (MIPDS) 5–20 ppb100–500 ppb50–200 ppb
Response Time (

)
Fast (< 10 s)Slow (30–60 s)Medium (10–30 s)
Recovery Time Medium (heating aids desorption)Slow (hysteresis likely)Fast (reversible adsorption)
Cross-Reactivity (Ethanol) Severe (Non-linear masking)ModerateLow
Cross-Reactivity (DMDS) Severe (Indistinguishable)Moderate (Distinguishable by pattern)Low (Distinguishable by mass)
Best Use Case Trace detection (Alarm)Pattern recognition (Fingerprint)Quantification in complex matrix

Mechanism of Cross-Reactivity

To mitigate cross-reactivity, one must understand the signaling pathway. The diagram below illustrates how MIPDS and its interferent (Ethanol) interact differently with the sensor surface.

SensorInteraction cluster_MOS MOS Sensor (Chemisorption) cluster_CP CP Sensor (Physisorption) MIPDS Analyte: MIPDS (Bulky, S-S bond) MOS_Surface Heated SnO2 Surface (Oxygen Species) MIPDS->MOS_Surface CP_Matrix Polymer Matrix (Specific Polarity) MIPDS->CP_Matrix Strong Affinity (Hydrophobic) Ethanol Interferent: Ethanol (Small, Polar) Ethanol->MOS_Surface Ethanol->CP_Matrix Weak Affinity (Unless Polar CP) Redox Redox Reaction (Non-selective) MOS_Surface->Redox Signal_MOS Resistance Drop (High Cross-Reactivity) Redox->Signal_MOS Swelling Swelling/Dipole Interaction (Shape Selective) CP_Matrix->Swelling Signal_CP Conductivity Change (Discrimination Possible) Swelling->Signal_CP

Figure 1: Transduction pathways showing why MOS lacks selectivity compared to CP/QCM mechanisms.

Experimental Protocol: Assessing Cross-Reactivity

This protocol provides a self-validating workflow to quantify the "Selectivity Coefficient" of your sensor array against MIPDS.

Objective: Determine if the sensor response to MIPDS is distinct from the response to Dimethyl Disulfide (DMDS) and Ethanol.

Materials:

  • Target Analyte: Methyl Isopentyl Disulfide (CAS 72437-68-4), >95% purity.

  • Interferents: Dimethyl Disulfide (DMDS), Ethanol (HPLC grade).

  • Carrier Gas: Zero Air (Hydrocarbon free).

  • System: E-nose with controlled headspace sampling (e.g., static headspace or flow-through).

Step-by-Step Methodology
  • Baseline Stabilization (The Purge):

    • Flush sensors with Zero Air at 200 mL/min for 10 minutes.

    • Validation: Baseline resistance/frequency drift must be < 1% over 2 minutes.

  • Single Component Calibration (The Fingerprint):

    • Prepare individual headspace vials of MIPDS (1 ppm), DMDS (1 ppm), and Ethanol (100 ppm).

    • Expose sensors for 60 seconds (Adsorption).

    • Purge for 120 seconds (Desorption).

    • Data Action: Record the raw response curve

      
      . Calculate the maximum response (
      
      
      
      ).
  • Binary Mixture Challenge (The Cross-Check):

    • Prepare a mixture of MIPDS (1 ppm) + Ethanol (100 ppm).

    • Expose sensors.[2][3]

    • Calculation: Compare the mixture response (

      
      ) to the sum of individual responses (
      
      
      
      ).
    • Insight: If

      
       (Suppression) or 
      
      
      
      (Masking), the sensor is failing.
  • Principal Component Analysis (PCA) Validation:

    • Plot the feature vectors (e.g.,

      
      , Slope) of MIPDS, DMDS, and Mixtures on a 2D PCA plot.
      
    • Success Criteria: The MIPDS cluster must be statistically distinct (Mahalanobis distance > 3) from the DMDS cluster.

Workflow Visualization

Protocol Start Start Protocol Baseline 1. Baseline Stabilization (Zero Air, 10 min) Start->Baseline SingleExp 2. Single Analyte Exposure (MIPDS, DMDS, EtOH) Baseline->SingleExp FeatureExt Feature Extraction (R_max, Slope, Area) SingleExp->FeatureExt MixtureExp 3. Mixture Challenge (MIPDS + Interferent) FeatureExt->MixtureExp DataAnalysis 4. PCA & Euclidean Distance MixtureExp->DataAnalysis Decision Clusters Distinct? DataAnalysis->Decision Pass VALIDATED Low Cross-Reactivity Decision->Pass Yes Fail FAILED Optimize Sensor Array Decision->Fail No

Figure 2: Validation workflow for determining sensor specificity.

Conclusion & Recommendations

For applications requiring the specific detection of Methyl Isopentyl Disulfide amidst a background of other sulfur compounds:

  • Do not rely solely on MOS sensors. While sensitive, they cannot reliably distinguish MIPDS from DMDS.

  • Adopt a Hybrid Array. Combine MOS (for sensitivity) with QCM or hydrophobic CP sensors (for selectivity). The mass difference of the isopentyl group is the most reliable discriminator.

  • Control Humidity. VSCs are easily masked by water vapor on CP sensors; use a dehumidification inlet or humidity compensation algorithms.

References

  • Evaluation of MOS Sensor Responses to Volatile Compounds. Source: National Institutes of Health (NIH) / PMC. Note: Detailed analysis of MOS sensor behavior and dose-response relationships for volatiles. [Link]

  • Physical Confounding Factors Affecting Gas Sensors Response. Source: Politecnico di Milano / MDPI. Note: Comprehensive review of temperature, humidity, and flow effects on MOS and CP sensors. [Link]

  • Methyl Isopentyl Disulfide (Properties & Odor Profile). Source: The Good Scents Company. Note: Physicochemical data (LogP, Vapor Pressure) and organoleptic profile.[4] [Link]

  • Electronic Noses: From Gas-Sensitive Components to Data Processing. Source: NIH / PMC. Note: Comparison of MOS, MOF, and CP sensor technologies and pattern recognition algorithms. [Link]

  • Cross-Reactive Sensor Array for Organic Volatiles. Source: NIH / PMC. Note: Methodology for using cross-reactive arrays (barcoded polymers) to distinguish VOCs.[2] [Link]

Sources

Validation

A Comparative Analysis of Odor Activity Values: Methyl Isopentyl Disulfide vs. Dimethyl Disulfide

In the intricate world of flavor and fragrance science, the perceived impact of an aromatic compound is not dictated by its concentration alone. The true measure of its contribution is the Odor Activity Value (OAV), a ra...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor and fragrance science, the perceived impact of an aromatic compound is not dictated by its concentration alone. The true measure of its contribution is the Odor Activity Value (OAV), a ratio that connects a compound's concentration to its sensory detection threshold. This guide provides an in-depth comparison of two significant sulfurous compounds: Methyl Isopentyl Disulfide and Dimethyl Disulfide (DMDS). While both are disulfides, their structural differences lead to distinct sensory profiles and potencies.

This document moves beyond a simple cataloging of properties to explain the causality behind their odor characteristics and details the rigorous experimental methodologies required to quantify their sensory impact. For researchers, scientists, and drug development professionals, understanding these nuances and the self-validating protocols to measure them is paramount for accurate formulation and sensory analysis.

Foundational Concepts: Understanding Odor Activity Value (OAV)

The OAV is a fundamental concept in aroma chemistry that quantifies the sensory importance of a specific volatile compound. It is a dimensionless value calculated by dividing the concentration of a compound in a given matrix (e.g., food, beverage, or air) by its odor detection threshold in the same matrix.

OAV = Concentration / Odor Threshold

An OAV greater than 1 indicates that the compound is present at a concentration high enough to be detected by the human olfactory system and is therefore likely to contribute to the overall aroma profile. A higher OAV signifies a more significant contribution. This value is critical because a compound present in high concentrations may have a negligible sensory impact if its odor threshold is also very high. Conversely, a trace compound with an extremely low odor threshold can be a key contributor to the aroma.

Comparative Profile: Structural and Sensory Differences

At a glance, both molecules share the characteristic disulfide bond (R-S-S-R') which is responsible for their generally sulfurous aroma. However, the nature of the alkyl groups attached to this functional group dictates their volatility, hydrophobicity, and interaction with olfactory receptors, leading to different odor characteristics and potencies.

Dimethyl Disulfide (DMDS) is the simplest organic disulfide, a small, volatile molecule known for its potent, sharp odor. It is widely recognized for its contribution to the aroma of cruciferous vegetables, onions, garlic, and as an off-flavor in some food products.[1]

Methyl Isopentyl Disulfide , on the other hand, possesses a larger, branched isopentyl group. This increased carbon chain length and branching generally leads to lower volatility and a different sensory profile, often described as more "roasted" and less sharp than DMDS.[2][3]

The chemical structures of these two compounds are visualized below.

G cluster_DMDS Dimethyl Disulfide (DMDS) cluster_MIDS Methyl Isopentyl Disulfide DMDS_formula CH₃-S-S-CH₃ MIDS_formula CH₃-S-S-CH₂(CH₂)CH(CH₃)₂

Figure 1: Chemical Structures of DMDS and Methyl Isopentyl Disulfide.

PropertyDimethyl Disulfide (DMDS)Methyl Isopentyl Disulfide
Molar Mass 94.19 g/mol [1]150.31 g/mol [4]
Odor Profile Sulfurous, onion, garlic-like, cabbage[5]Sulfurous, roasted[3]
Odor Threshold (Water) 3 x 10⁻³ ppm (or 3 µg/L)[6]Not Published
Odor Threshold (Air) 0.003 - 0.014 mg/m³ (detection)[6]Not Published
Typical Concentration Found in onion, garlic, ham (e.g., 59 ng/kg in one study).[6] General use in foods: 0.01-1 ppm.[7]FEMA GRAS Use Levels: 0.25-0.5 ppm (baked goods), 1.0-1.5 ppm (meat products).[3]
Boiling Point 110 °C[1]184 - 200 °C[2]
Solubility in Water 2.5 g/L (20 °C)[1]Very slightly soluble (46.15 mg/L est.)[3]

Experimental Workflows for OAV Determination

To establish a definitive OAV, a two-part experimental approach is necessary: (1) accurate quantification of the compound's concentration and (2) determination of its sensory odor threshold. The following sections detail the self-validating, field-proven methodologies for achieving this.

OAV_Workflow cluster_quant Part 1: Quantification cluster_sensory Part 2: Sensory Threshold Sample Food/Beverage Sample SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS Concentration Determine Concentration (µg/kg) GCMS->Concentration OAV Calculate OAV (OAV = C / T) Concentration->OAV C Stock Prepare Stock Solution of Pure Compound in Odorless Solvent Series Create Ascending Concentration Series Stock->Series Panel Sensory Panel Evaluation (ASTM E679: 3-AFC) Series->Panel Threshold Calculate Odor Threshold (µg/kg) Panel->Threshold Threshold->OAV T

Figure 2: Experimental workflow for determining Odor Activity Value (OAV).

Protocol for Quantification: Headspace Solid-Phase Microextraction with GC-MS (HS-SPME-GC-MS)

This method is a robust and widely used technique for the extraction and quantification of volatile and semi-volatile compounds from complex matrices without the need for solvents.[8][9]

Causality: HS-SPME is chosen for its sensitivity and minimal sample manipulation, which is crucial for analyzing reactive sulfur compounds that can be prone to artifact formation.[9] The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad affinity for various volatile compounds, including sulfur compounds.[8]

Step-by-Step Methodology:

  • Sample Preparation: Place a precise amount (e.g., 5 g) of the homogenized sample matrix (e.g., fruit brandy, vegetable puree) into a 20 mL headspace vial.

  • Matrix Modification: To enhance the release of volatiles, especially from aqueous or high-ethanol samples, modify the matrix. This may involve diluting the sample to <5% v/v ethanol, adding NaCl (e.g., 20% w/v) to increase ionic strength, and adding a chelating agent like EDTA (e.g., 1%) to bind metal ions that can catalyze reactions.[8]

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a sulfur compound not present in the sample) for accurate quantification.

  • Incubation & Extraction: Seal the vial and place it in an autosampler. Incubate the sample at a controlled temperature (e.g., 35-40°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

  • SPME Fiber Exposure: Expose the DVB/CAR/PDMS fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the Gas Chromatograph (GC). The adsorbed volatiles are thermally desorbed onto the GC column.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX) to separate the compounds based on their boiling points and polarity.

  • Mass Spectrometry Detection: As compounds elute from the column, they are ionized and fragmented in the Mass Spectrometer (MS). Identify methyl isopentyl disulfide and DMDS by their characteristic mass spectra and retention times.

  • Quantification: Construct a calibration curve using known concentrations of pure standards. Quantify the target compounds in the sample by comparing their peak areas to the internal standard and the calibration curve.

Protocol for Odor Threshold Determination: ASTM E679

The definitive method for determining sensory thresholds is through evaluation by a trained human panel. The ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," provides a rigorous and validated framework.[10][11]

Causality: This method is chosen for its statistical power and ability to minimize psychological biases inherent in sensory testing. The three-alternative forced-choice (3-AFC) design, where panelists must choose the one "odd" sample among three (two of which are blanks), forces a choice and reduces guessing.[12] Presenting concentrations in an ascending order prevents sensory fatigue and adaptation.

Step-by-Step Methodology:

  • Panelist Selection and Training: Select 15-20 panelists who have been screened for their ability to detect relevant odors and trained in the 3-AFC procedure.

  • Preparation of Samples: Prepare a stock solution of the pure odorant (e.g., methyl isopentyl disulfide) in an appropriate odorless solvent (e.g., deodorized water, mineral oil, or propylene glycol). From this stock, create a series of dilutions, typically in steps of 1:2 or 1:3, that span the expected threshold level.

  • Presentation: For each concentration step, present each panelist with a set of three samples (e.g., in coded, capped sniffing glasses). Two of the samples are blanks (solvent only), and one contains the odorant at that concentration. The position of the odorized sample is randomized for each set.

  • Evaluation: Instruct panelists to sniff each sample and identify which of the three is different from the other two. Panelists must make a choice, even if they are guessing.

  • Data Collection: Begin with the lowest concentration and proceed to higher concentrations. Record whether each panelist's choice was correct or incorrect at each step.

  • Individual Threshold Calculation: The best-estimate threshold for an individual panelist is calculated as the geometric mean of the last concentration at which they made an incorrect identification and the first concentration at which they made a correct identification.

  • Panel Threshold Calculation: The group or panel threshold is the geometric mean of the individual best-estimate thresholds. This value represents the concentration at which 50% of the panel can detect the compound.[13]

Identifying Key Odorants: Gas Chromatography-Olfactometry (GC-O)

While GC-MS identifies and quantifies compounds, Gas Chromatography-Olfactometry (GC-O) determines which of those compounds are actually contributing to the aroma.[14] This is achieved by splitting the effluent from the GC column, sending one portion to a detector (like MS) and the other to a "sniffing port" where a trained panelist can assess the odor of each eluting compound in real-time.

Aroma Extract Dilution Analysis (AEDA) is a powerful GC-O technique used to rank the potency of odorants.[15][16]

Step-by-Step Methodology:

  • Aroma Extract Preparation: Prepare a solvent extract of the sample's volatile compounds.

  • Serial Dilution: Serially dilute the extract with a solvent (e.g., 1:1, 1:3, 1:9, etc.).

  • GC-O Analysis: Analyze each dilution by GC-O. A panelist sniffs the effluent and records the retention time and a descriptor for any odor they perceive.

  • Determine Flavor Dilution (FD) Factor: Continue analyzing progressively more dilute extracts until no odors are detected. The Flavor Dilution (FD) factor for a compound is the highest dilution at which it was still detected.

  • Results Interpretation: Compounds with the highest FD factors are considered the most potent odorants in the sample, as they are detectable even at the lowest concentrations. This method effectively bypasses the need for an absolute odor threshold to rank the relative importance of aroma compounds within a specific product.

Conclusion and Future Directions

This guide establishes that while both Dimethyl Disulfide and Methyl Isopentyl Disulfide are important sulfurous aroma compounds, their sensory impact is governed by the interplay of their concentration and respective odor thresholds. DMDS is characterized by a very low, well-documented odor threshold, confirming its high potential for sensory impact even at trace levels.

Conversely, a critical knowledge gap exists for Methyl Isopentyl Disulfide , with no publicly available sensory threshold data. This prevents a direct calculation and comparison of its Odor Activity Value. The immediate priority for researchers in this area should be the experimental determination of this value.

The methodologies detailed herein—HS-SPME-GC-MS for quantification, ASTM E679 for sensory threshold determination, and GC-O with AEDA for potency ranking—provide a robust, self-validating framework for such an investigation. By adhering to these authoritative protocols, scientists can ensure the generation of accurate, reproducible data, enabling a complete and quantitative comparison of these and other vital flavor compounds.

References

  • The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds. Retrieved from the Australian Wine Research Institute website. [Link: https://www.awri.com.
  • Parchem. (n.d.). methyl isopentyl disulfide (Cas 72437-56-0). Retrieved from Parchem fine & specialty chemicals. [Link: https://www.parchem.com/chemical-supplier-distributor/methyl-isopentyl-disulfide-72437-56-0.aspx]
  • National Center for Biotechnology Information. (n.d.). Dimethyl Disulfide. PubChem Compound Database. Retrieved from NCBI. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-disulfide]
  • The Good Scents Company. (n.d.). methyl isopentyl disulfide. Retrieved from The Good Scents Company Information System. [Link: http://www.thegoodscentscompany.
  • Burdock, G. A. (Ed.). (2010). Fenaroli's Handbook of Flavor Ingredients (6th ed.). CRC Press.
  • ASTM International. (2011). E679-04(2011) Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.
  • Wikipedia. (n.d.). Dimethyl disulfide. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Dimethyl_disulfide]
  • Plutowska, B., & Wardencki, W. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Food Analytical Methods, 1(4), 235-247. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2691515/]
  • Dziekońska-Kubczak, U., Pielech-Przybylska, K., Patelski, P., & Balcerek, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1232. [Link: https://www.mdpi.com/1420-3049/25/5/1232]
  • ASTM International. (n.d.). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from ASTM International. [Link: https://www.astm.org/e0679-19.html]
  • Li, H., et al. (2021). 3.5. Aroma Extract Dilution Analysis (AEDA) and GC-O Analysis. Bio-protocol, 11(15), e4118. [Link: https://bio-protocol.org/e4118]
  • Mottram, D. S. (1998). Interaction of Thiol and Disulfide Flavor Compounds with Food Components. Journal of Agricultural and Food Chemistry, 46(10), 3949-3952.
  • ISO. (2018). ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. Retrieved from International Organization for Standardization. [Link: https://www.iso.org/standard/68515.html]
  • Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2000). Chemical Characterization of the Aroma of Grenache Rosé Wines: A Comparative Study of the Aromas of Different Rosé Wine-Making Methods. Journal of Agricultural and Food Chemistry, 48(10), 4834-4841.
  • Siefermann, U., & Grosch, W. (1979). Influence of the solvent on the threshold of volatile compounds. Journal of Agricultural and Food Chemistry, 27(2), 263-267.
  • ASTM International. (n.d.). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits1.
  • ASTM International. (1997). E679-91(1997) - Standard Practice for Determination of Odor and Taste Thresholds By a. Retrieved from ASTM International. [Link: https://www.astm.org/e0679-91r97.html]
  • Grosch, W. (1993). Gas chromatography-olfactometry in food aroma analysis. Trends in Food Science & Technology, 4(3), 68-73.
  • Dziekońska-Kubczak, U., Pielech-Przybylska, K., Patelski, P., & Balcerek, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Molecules, 25(5), 1232. [Link: https://pubmed.ncbi.nlm.nih.gov/32182852/]
  • ResearchGate. (n.d.). (PDF) Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography–olfactometry (HS-SPME–GC–O). Retrieved from ResearchGate. [Link: https://www.researchgate.
  • The Good Scents Company. (n.d.). methyl propenyl disulfide. Retrieved from The Good Scents Company Information System. [Link: http://www.thegoodscentscompany.
  • The Good Scents Company. (n.d.). methyl propyl disulfide. Retrieved from The Good Scents Company Information System. [Link: http://www.thegoodscentscompany.
  • MDPI. (n.d.). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from MDPI. [Link: https://www.mdpi.com/2227-9717/8/10/1243]
  • ASTM International. (n.d.). _GUIDELINES FOR.
  • iTeh Standards. (n.d.). ISO 13301:2018 - Sensory analysis — Methodology — General guidance for measuring odour, flavour and. Retrieved from iTeh Standards. [Link: https://standards.iteh.ai/catalog/standards/iso/f9e0a3d3-8c7a-4b9e-8c5e-8d9e3f3d9e8c/iso-13301-2018]
  • Frontiers. (n.d.). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Retrieved from Frontiers. [Link: https://www.frontiersin.org/articles/10.3389/fnut.2024.1378893/full]
  • American Chemical Society. (n.d.). Interaction of Thiol and Disulfide Flavor Compounds with Food Components. Retrieved from ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/bk-1998-0705.ch010]
  • ResearchGate. (n.d.). Measurement and Regulation of Odors in the USA. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from Wikipedia. [Link: https://en.wikipedia.
  • ResearchGate. (n.d.). Interaction between Sulfur-Containing Flavor Compounds and Proteins in Foods | Request PDF. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/235947936_Interaction_between_Sulfur-Containing_Flavor_Compounds_and_Proteins_in_Foods]
  • Michigan Department of Environmental Quality. (2015).
  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from Ingenieria Analitica Sl. [Link: https://www.ingenieria-analitica.com/downloads/articulos/oi-analytical/5382-sulfur-compounds-in-flavor-and-fragrance-by-gc-ms-pfpd.pdf]
  • FoodWrite. (2022). The Value of Aroma Extract Dilution Analysis (AEDA). Retrieved from FoodWrite. [Link: https://www.foodwrite.co.uk/the-value-of-aroma-extract-dilution-analysis-aeda/]
  • The Australian Wine Research Institute. (n.d.). Sensory impact of smoke exposure. Retrieved from the Australian Wine Research Institute website. [Link: https://www.awri.com.au/wp-content/uploads/2018/06/sensory-impact-of-smoke-exposure.pdf]
  • ResearchGate. (n.d.). Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • Peekage. (2024). Ultimate Guide to Sensory Testing Methods. Retrieved from Peekage. [Link: https://peekage.com/blog/sensory-testing-methods]
  • ResearchGate. (n.d.). Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design | Request PDF. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/223690623_Aroma_Extract_Dilution_Analysis_Precision_and_Optimal_Experimental_Design]
  • University of Ljubljana. (2018). SENSORY ANALYSIS HANDBOOK 2018.
  • gsrs. (n.d.). METHYL ISOPENTYL DISULFIDE. Retrieved from gsrs. [Link: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XDI7Q3QL3]
  • Yakima Chief Hops. (2020). Introduction to Sensory Tests. Retrieved from YouTube. [Link: https://www.youtube.
  • Sacks, G. L., Gates, M. J., Ferry, F. X., Lavin, E. H., Kurtz, A. J., & Acree, T. E. (2012). Sensory threshold of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) and concentrations in young Riesling and non-Riesling wines. Journal of agricultural and food chemistry, 60(12), 2998–3004. [Link: https://pubmed.ncbi.nlm.nih.gov/22390442/]

Sources

Comparative

Stability Comparison Guide: Methyl Isopentyl Disulfide vs. Symmetrical Disulfides

Executive Summary Objective: To evaluate the chemical stability of Methyl Isopentyl Disulfide (MIPDS) relative to its symmetrical analogs, Dimethyl Disulfide (DMDS) and Diisopentyl Disulfide (DIPDS). Verdict: MIPDS exhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the chemical stability of Methyl Isopentyl Disulfide (MIPDS) relative to its symmetrical analogs, Dimethyl Disulfide (DMDS) and Diisopentyl Disulfide (DIPDS).

Verdict: MIPDS exhibits lower thermodynamic stability than its symmetrical counterparts. While chemically robust under inert conditions, MIPDS is prone to entropy-driven disproportionation (scrambling) when exposed to heat, light, or nucleophilic thiols. This reaction degrades high-purity MIPDS into a mixture of DMDS and DIPDS, altering its sensory profile from a specific "truffle/roasted" note to a generic sulfurous/garlic odor.

Key Recommendation: Researchers must utilize GC-MS monitoring rather than simple HPLC for stability profiling, as the degradation products are chemically similar but distinct in volatility and odor threshold.

Chemical Identity & Physical Properties

The stability differences are rooted in the physical and structural characteristics of the molecules. The intermediate boiling point of MIPDS facilitates its separation but also hints at its "mixed" nature, which the system seeks to resolve into symmetrical components.

PropertyMethyl Isopentyl Disulfide (MIPDS) Dimethyl Disulfide (DMDS) Diisopentyl Disulfide (DIPDS)
Structure Unsymmetrical (Mixed)Symmetrical (Short-chain)Symmetrical (Long-chain)
CAS Number 72437-56-0624-92-02050-87-5
Molecular Weight 150.31 g/mol 94.20 g/mol 206.41 g/mol
Boiling Point 184–200 °C109–110 °C~260 °C (Est.)
Odor Profile Truffle, Roasted, SulfurousGarlic, Decaying Vegetable, GasFatty, Sulfurous, Mild
Primary Stability Risk Disproportionation (Exchange)Volatilization / OxidationOxidation

The Mechanism of Instability: Disulfide Exchange

Unlike symmetrical disulfides, MIPDS is thermodynamically poised to "scramble." This process is not a decomposition into atoms, but a rearrangement of the sulfur-sulfur bond.

The "Scrambling" Equilibrium

In any mixture of unsymmetrical disulfides (


), there is an equilibrium constant (

) approaching 4 (statistical distribution) favoring the formation of symmetrical species.

Reaction:



Catalysts:

  • Thiolate Anions (

    
    ):  Even trace impurities of thiols (mercaptans) act as nucleophiles, attacking the disulfide bond and initiating a chain reaction of exchange.
    
  • Thermal Stress: Temperatures >60°C accelerate the homolytic cleavage of the S-S bond, allowing radical recombination into symmetrical forms.

  • UV Light: Photolysis generates thiyl radicals (

    
    ), driving rapid scrambling.
    
Visualization: The Disproportionation Pathway

The following diagram illustrates the degradation pathway of MIPDS into its symmetrical contaminants.

DisulfideExchange MIPDS 2x Methyl Isopentyl Disulfide (Target Molecule) Intermediate Transition State (Radical/Ionic Exchange) MIPDS->Intermediate Heat / UV / RS- DMDS Dimethyl Disulfide (High Volatility Impurity) Intermediate->DMDS DIPDS Diisopentyl Disulfide (Low Volatility Impurity) Intermediate->DIPDS

Caption: Figure 1. The disproportionation mechanism where 2 moles of MIPDS rearrange into 1 mole each of DMDS and DIPDS.

Experimental Protocols for Stability Validation

To objectively compare MIPDS against symmetrical alternatives, use the following self-validating protocols. These methods rely on the separation of the three distinct boiling points (110°C vs 190°C vs 260°C).

Protocol A: Accelerated Thermal Aging (The Stress Test)

Purpose: To determine the kinetic rate of disproportionation.

  • Preparation:

    • Prepare 10 mL aliquots of pure MIPDS (>98%) in amber, headspace-free crimp-top vials.

    • Control: Store one vial at -20°C.

    • Test Group: Place vials in a heating block at 60°C.

  • Sampling:

    • Remove one vial every 24 hours for 7 days.

    • Immediately quench by cooling to 4°C.

  • Analysis:

    • Dilute 10 µL of sample into 1 mL of Hexane (HPLC grade).

    • Analyze via GC-FID or GC-MS (See Protocol B).

  • Calculation:

    • Calculate the ratio of Area(MIPDS) to Area(DMDS + DIPDS).

    • Pass Criteria: <5% formation of symmetricals after 7 days.

Protocol B: GC-MS Analytical Method (The Gold Standard)

Purpose: To definitively identify degradation products without ambiguity.

  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 40°C for 2 min (Elutes DMDS, ~110°C BP).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min (Elutes MIPDS ~190°C, then DIPDS ~260°C).

  • Detection: Mass Spec (Scan 35-300 m/z). Look for molecular ions: 94 (DMDS), 150 (MIPDS), 206 (DIPDS).

Protocol C: The "Thiol Challenge" (Mechanistic Verification)

Purpose: To prove if instability is driven by thiol impurities (common in synthesis).

  • Spike a pure MIPDS sample with 0.1% Cysteine or 2-Mercaptoethanol .

  • Incubate at Room Temperature for 4 hours.

  • Analyze via GC.

  • Observation: If the sample rapidly degrades into DMDS/DIPDS compared to the unspiked control, the instability is nucleophile-catalyzed. This confirms the need for rigorous purification (removal of free thiols) during manufacturing.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Pure MIPDS Sample Stress Apply Stressor (60°C or Thiol Spike) Start->Stress Sampling Aliquot & Quench (4°C) Stress->Sampling t = 24h, 48h... GC GC-MS Analysis (DB-5ms Column) Sampling->GC Dilute in Hexane Data Integrate Peak Areas GC->Data Decision Calculate % Disproportionation Data->Decision Stable Stable Decision->Stable <5% Change Unstable Unstable Decision->Unstable >5% Change

Caption: Figure 2. Step-by-step workflow for validating disulfide stability via Gas Chromatography.

Conclusion

Methyl Isopentyl Disulfide is a valuable but sensitive flavor compound. Unlike Dimethyl Disulfide , which is thermodynamically stable in its symmetric form, MIPDS exists in a metastable state relative to the mixture of its components.

  • For Storage: Maintain MIPDS at <4°C in amber glass to inhibit radical formation.

  • For Synthesis: Ensure complete removal of precursor thiols, as they catalyze shelf-life degradation.

  • For Analysis: Do not rely on refractive index or density alone; GC-MS is required to detect the onset of disproportionation.

References

  • National Institute of Standards and Technology (NIST). (2023). Methyl Isopentyl Disulfide (CAS 72437-56-0) Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2020). Dimethyl Disulfide: Chemical Sampling Information and Physical Properties. [Link]

  • Nagy, P., & Winterbourn, C. C. (2010). Redox chemistry of biological thiols and disulfides: Kinetics and Mechanisms of Thiol–Disulfide Exchange. Antioxidants & Redox Signaling, 13(1), 1623–1641. [Link]

  • The Good Scents Company. (2023). Methyl Isopentyl Disulfide Flavor and Fragrance Data. [Link]

Sources

Validation

establishing reference standards for methyl isopentyl disulfide purity analysis

Establishing Reference Standards for Methyl Isopentyl Disulfide Purity Analysis Executive Summary Methyl Isopentyl Disulfide (MIPDS, CAS 72437-56-0) is a critical volatile sulfur compound (VSC) utilized in flavor formula...

Author: BenchChem Technical Support Team. Date: February 2026

Establishing Reference Standards for Methyl Isopentyl Disulfide Purity Analysis

Executive Summary

Methyl Isopentyl Disulfide (MIPDS, CAS 72437-56-0) is a critical volatile sulfur compound (VSC) utilized in flavor formulations (meaty/sulfurous notes) and as a potentially bioactive intermediate in pharmaceutical synthesis. Establishing a primary reference standard for MIPDS presents unique challenges due to the reactivity of the disulfide bond (disproportionation) and the volatility of the matrix.

This guide challenges the industry-standard reliance on GC-FID Area Normalization (Method C), which frequently overestimates purity. Instead, we advocate for Quantitative NMR (qNMR) (Method A) as the superior, SI-traceable primary method, validated by the traditional Mass Balance approach (Method B).

The Analyte: Methyl Isopentyl Disulfide[1]

Before establishing a standard, one must understand the physicochemical constraints of the analyte.

  • IUPAC Name: 1-(methyldisulfanyl)-3-methylbutane

  • Structure:

    
    
    
  • Critical Attribute: Disulfides are prone to disproportionation (exchange reactions) under heat or light, leading to the formation of symmetric disulfides (Dimethyl Disulfide and Diisopentyl Disulfide).

  • Implication: Analytical methods must minimize thermal stress. GC inlet temperatures must be optimized, and reference materials must be stored under inert gas (Argon) at < -20°C.

Methodology Comparison

We compare three approaches to purity assignment. The "Performance" column highlights why qNMR is the recommended path for primary standard establishment.

Table 1: Comparative Analysis of Purity Assignment Methods
FeatureMethod A: qNMR (Recommended) Method B: Mass Balance (Traditional) Method C: GC Area % (Common)
Principle Direct molar ratio measurement against an internal standard (IS).

(Volatiles + Water + Residue).
Ratio of analyte peak area to total peak area.
SI Traceability Direct (via NIST-traceable IS).Indirect (sum of errors).None.
Bias Risk Low (provided IS is pure and relaxation delay is sufficient).Medium (misses undetected impurities).High (assumes equal Response Factors; ignores non-volatiles).
Speed Fast (< 1 hour).Slow (requires GC, KF, TGA/ROI).Fast (< 30 mins).
Sample Consumption Low (~20 mg).[1]High (> 1 g required for full battery).Low.
Suitability Primary Reference Standard Certification. Secondary Validation.Routine QC only (not for Standards).

Experimental Protocols

Protocol A: The Gold Standard – 1H-qNMR Purity Assignment

This protocol establishes the "Certified Purity" value of the MIPDS Reference Material.

Reagents:

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Must be TraceCERT® or NIST-traceable grade.

  • Solvent: Deuterated Chloroform (

    
    ) or Benzene-
    
    
    
    (to avoid overlap).

Workflow:

  • Gravimetry: Weigh exactly

    
     mg of MIPDS and 
    
    
    
    mg of Internal Standard into the same vial using a 5-digit analytical balance (
    
    
    mg). Record masses
    
    
    and
    
    
    .
  • Dissolution: Dissolve in

    
     mL 
    
    
    
    . Transfer to a 5 mm NMR tube.
  • Acquisition (400 MHz+):

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of protons).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Target Signal (MIPDS): The S-Methyl singlet at ~2.40 ppm (3H). This is distinct from the isopentyl multiplets (0.9-1.7 ppm).

    • IS Signal: Integrate the specific IS resonance (e.g., DMSO2 singlet at 3.0 ppm).

Calculation:



Where


=Integral area, 

=Number of protons,

=Molar mass,

=Mass,

=Purity.[2]
Protocol B: Chromatographic Purity (GC-FID/MS)

Used to profile specific organic impurities (e.g., symmetric disulfides) and support the Mass Balance calculation.

Instrument: Agilent 7890/8890 GC with FID (Quant) and MSD (ID). Column: DB-Sulfur SCD or DB-5ms UI (


).

Step-by-Step:

  • Inlet: Split 50:1, 200°C (Keep low to prevent disulfide exchange).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: FID at 250°C; MS Scan 35-300 amu.

  • System Suitability: Inject a mixture of Dimethyl Disulfide, MIPDS, and Diisopentyl Disulfide. Resolution (

    
    ) between peaks must be 
    
    
    
    .

Visualizing the Certification Workflow

The following diagram illustrates the decision logic for certifying a Reference Standard, ensuring no step is skipped.

ReferenceStandardWorkflow Start Raw Material (MIPDS) Synthesis/Sourcing Purification Purification (Fractional Distillation under Vacuum) Start->Purification Homogeneity Homogeneity Check (GC-FID Area %) Purification->Homogeneity Decision Is Homogeneity > 98%? Homogeneity->Decision Repurify Re-purify Decision->Repurify No Characterization Structural ID (IR, MS, 1H-NMR) Decision->Characterization Yes Repurify->Purification Assignment Purity Assignment Characterization->Assignment MethodA Primary: 1H-qNMR (Traceable to NIST IS) Assignment->MethodA MethodB Secondary: Mass Balance (GC + KF + ROI) Assignment->MethodB FinalCert Generate Certificate of Analysis (CoA) MethodA->FinalCert Weighted Combination MethodB->FinalCert

Figure 1: Workflow for the certification of a Methyl Isopentyl Disulfide Reference Standard.

Supporting Data: The "Area %" Trap

The table below demonstrates why Method C (Area %) is insufficient for reference standards. In this representative dataset, the Area % method fails to account for moisture and non-volatile residues, leading to a dangerous overestimation of purity.

Table 2: Representative Validation Data (MIPDS Batch #004)
ParameterMethod C (GC Area %)Method B (Mass Balance)Method A (qNMR)
Main Peak Area 99.2%99.2%N/A
Detected Volatile Impurities 0.8%0.8%N/A
Water Content (Karl Fischer) Not Detected 0.45%N/A
Residue on Ignition (ROI) Not Detected 0.15%N/A
Calculated Purity 99.2% 98.6% 98.5% ± 0.3%
Conclusion Overestimated AccurateAccurate & Traceable

Note: The qNMR result aligns with the rigorous Mass Balance calculation, confirming that the "99.2%" value from GC alone is false.

References

  • National Institute of Standards and Technology (NIST). Methyl isopentyl disulfide - WebBook Data.[3] Retrieved from [Link]

  • The Good Scents Company. Methyl Isopentyl Disulfide: Organoleptic Properties and Safety. Retrieved from [Link]

  • BIPM / Metrologia. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl Isopentyl Disulfide

Executive Summary & Immediate Action Card Compound : Methyl Isopentyl Disulfide (CAS: 72437-56-0) Synonyms : Methyl isoamyl disulfide, 1-(methyldisulfanyl)-3-methylbutane Primary Hazards : Severe Stench , Combustible Liq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Compound : Methyl Isopentyl Disulfide (CAS: 72437-56-0) Synonyms : Methyl isoamyl disulfide, 1-(methyldisulfanyl)-3-methylbutane Primary Hazards : Severe Stench , Combustible Liquid (Flash Point ~57°C), Skin/Eye Irritant.[1][2]

Critical Operational Directive : Do NOT handle this compound on an open bench. The odor threshold is in the parts-per-billion (ppb) range. A single drop outside a fume hood can necessitate the evacuation of an entire facility due to "gas leak" false alarms.

Category Standard Requirement Emergency/Spill Requirement
Engineering Certified Fume Hood (Face velocity 80-100 fpm)Local Exhaust + Building Evacuation (if >10mL)
Hand Protection Double Nitrile (Splash protection only)Laminate (Silver Shield®) or Butyl Rubber
Respiratory None (if in hood)Full-face Respirator with OV/P100 Cartridges
Clothing Lab Coat (Cotton/Poly), Closed-toe shoesChemical Resistant Apron + Tyvek Sleeves

Hazard Characterization & Causality

To select the correct PPE, one must understand the specific molecular behavior of organic disulfides.

The Permeation Problem

Methyl isopentyl disulfide is a lipophilic, low-molecular-weight organic sulfur compound.

  • Mechanism : Small sulfur molecules possess high mobility within polymer matrices. They do not merely "eat" through gloves (degradation); they diffuse between the polymer chains (permeation).[3]

  • The Nitrile Fallacy : Standard nitrile gloves provide excellent protection against aqueous solutions and many solvents, but they offer <1 minute breakthrough time for many organic sulfides/disulfides. Relying on single nitrile gloves for immersion or spill cleanup will result in dermal absorption and persistent skin odor.

The Olfactory Hazard
  • Odor Threshold : Extremely low (< 1 ppb).

  • Fatigue : Olfactory fatigue (nose blindness) occurs rapidly. You may stop smelling the compound while dangerous concentrations persist.

  • Psychological Impact : The "rotten onion/gas" smell triggers primal aversion and panic in building occupants, leading to operational shutdowns.

PPE Selection Framework

Hand Protection Logic

The selection of gloves is based on Permeation Rate vs. Contact Duration .

  • Routine Handling (Microliter transfers) :

    • Protocol: Double Gloving .

    • Inner Layer: 4 mil Nitrile (Skin barrier).

    • Outer Layer: 5-8 mil Nitrile (Sacrificial layer).

    • Logic: If the outer glove is splashed, it is immediately stripped and replaced. The inner glove remains uncontaminated.

  • Bulk Handling (>10 mL) or Spill Cleanup :

    • Protocol: Laminate Film (e.g., Silver Shield® / 4H®) .

    • Logic: These multi-layer laminates create a tortuous path that prevents small sulfur molecules from permeating. Nitrile and Latex are insufficient for prolonged contact.

Respiratory Protection[1]
  • Primary Control : Chemical Fume Hood.[1]

  • Secondary Control (Maintenance/Spill) :

    • Type : Half-face or Full-face air-purifying respirator.

    • Cartridge : Organic Vapor (OV) with particulate pre-filter (P100).

    • Note: Disulfides have poor warning properties due to olfactory fatigue. Change cartridges strictly according to a schedule, not "when you smell it."

PPE Decision Matrix (Visualization)

PPE_Decision_Matrix Start Start: Task Assessment Vol_Check Volume > 10 mL? Start->Vol_Check Hood_Check Inside Fume Hood? Vol_Check->Hood_Check No (<10 mL) Advanced Advanced Protocol: Laminate (Silver Shield) Gloves Chemical Apron Face Shield Vol_Check->Advanced Yes (>10 mL) Routine Routine Protocol: Double Nitrile Gloves Lab Coat + Safety Glasses Hood_Check->Routine Yes Resp_Req ADD Respiratory Protection: Full-Face OV/P100 Respirator Hood_Check->Resp_Req No (Maintenance/Spill) Resp_Req->Advanced Combined

Figure 1: Decision matrix for selecting appropriate PPE based on handling volume and engineering controls.

Operational Protocols

Engineering Setup (Pre-Work)
  • Verify Airflow : Ensure fume hood is operating at 80-100 fpm.

  • Trap Preparation : Prepare a "bleach trap" (10% Sodium Hypochlorite) for any vacuum lines or rotovap exhausts. Do not vent directly to the atmosphere without scrubbing.

  • Decon Station : Place a beaker of 10% bleach and a beaker of water inside the hood before opening the chemical bottle.

Handling & Transfer
  • Don Double Nitrile gloves.

  • Open container only inside the hood.

  • Use positive displacement pipettes or glass syringes to minimize vapor headspace.

  • Immediate Decon : Immediately rinse pipette tips or syringes in the bleach beaker after use. This oxidizes the residual disulfide to non-volatile sulfonates/sulfates.

    • Mechanism:

      
       (Simplified oxidation pathway).
      
Spill Response Workflow

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Small Small (< 5 mL) Inside Hood Size->Small Contained Large Large (> 5 mL) Or Outside Hood Size->Large Uncontained Absorb Absorb with Charcoal/Vermiculite Small->Absorb Evac Evacuate Lab Close Doors Large->Evac Bleach Apply 10% Bleach (Oxidation) Absorb->Bleach Bag Double Bag (Heat Seal if possible) Bleach->Bag Call Call EHS/Hazmat Evac->Call

Figure 2: Logical workflow for spill response, prioritizing containment of odor and exposure.

Waste Disposal & Decontamination[4][5][6]

Chemical Deactivation (The "Kill" Step)

Never dispose of untreated disulfides in the organic waste stream without pre-treatment, as this will cause the waste container to off-gas in the storage area.

  • Oxidation : Treat waste liquid and contaminated glassware with 10-15% Sodium Hypochlorite (Bleach) .

  • Reaction Time : Allow to sit for 30 minutes. The reaction is exothermic; if treating >50mL, use an ice bath.

  • Verification : The "skunky" odor should disappear, replaced by a chlorine smell.

  • Disposal : Adjust pH to neutral (if required by local regulations) and dispose of the aqueous mixture as Hazardous Chemical Waste (do not pour down the drain unless explicitly permitted by facility permits).

Solid Waste[4]
  • Contaminated gloves, paper towels, and pipette tips must be placed in a Ziploc-style bag.

  • Add ~10 mL of bleach into the bag before sealing.

  • Place this bag inside a secondary heavy-duty waste bag.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 534377, Methyl isopentyl disulfide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • The Good Scents Company . Methyl Isopentyl Disulfide Material Safety Data. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Methyl isopentyl disulfide
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Methyl isopentyl disulfide
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